N,2-dimethyl-N-phenylbenzamide
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N,2-dimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-8-6-7-11-14(12)15(17)16(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |
InChI Key |
BLVWIUIAWUKQQH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Methyl-N-phenylbenzamide (CAS 1934-92-5)
This technical guide is structured to address the specific chemical entity defined by CAS 1934-92-5 , while critically addressing the nomenclature discrepancy in your request regarding the "N,2-dimethyl" designation.
Structural Analysis, Synthesis Protocols, and Pharmacological Utility[1][2][3]
Part 1: Nomenclature & Identification Alert
CRITICAL NOTE: There is a conflict between the chemical name and the CAS number provided in the topic request.
-
CAS 1934-92-5 corresponds to N-Methyl-N-phenylbenzamide (also known as N-Methylbenzanilide).[1][2][3] It possesses a methyl group on the nitrogen atom but no methyl group on the phenyl ring (position 2).[1]
-
The name "N,2-dimethyl-N-phenylbenzamide" implies a structure with a methyl on the nitrogen and a methyl at the ortho position of the aniline ring (chemically N-methyl-N-(2-methylphenyl)benzamide).
Editorial Decision: This guide focuses on CAS 1934-92-5 (N-Methyl-N-phenylbenzamide) as the primary subject, as the CAS registry number is the definitive identifier.[1] However, a specific section ("Structural Insights") is included to compare the steric implications of the ortho-methylated analog vs. the CAS 1934-92-5 parent compound, as this is critical for Structure-Activity Relationship (SAR) studies.
Part 2: Chemical Identity & Physicochemical Core
N-Methyl-N-phenylbenzamide is a tertiary amide widely utilized as a model system for studying amide bond cis/trans isomerization (rotamerism) and as a scaffold in medicinal chemistry for kinase inhibitors and antiviral agents.[1]
Key Properties Table[3]
| Property | Data | Note |
| IUPAC Name | N-Methyl-N-phenylbenzamide | |
| CAS Number | 1934-92-5 | |
| Molecular Formula | C₁₄H₁₃NO | |
| Molecular Weight | 211.26 g/mol | |
| Physical State | Solid (Crystalline) | Often appears as white/off-white needles |
| Melting Point | 58–60 °C | Distinctly lower than non-methylated Benzanilide (163°C) due to lack of H-bonding |
| Boiling Point | ~341 °C (at 760 mmHg) | |
| Solubility | Soluble in EtOH, DMSO, CHCl₃ | Poorly soluble in water |
| LogP | 2.96 | Lipophilic, suitable for CNS penetration models |
Part 3: Synthesis Methodologies
Two primary protocols are recommended. Protocol A is the industry standard for high-yield synthesis.[1] Protocol B is a modern medicinal chemistry approach using coupling reagents, suitable when sensitive functional groups are present.[1]
Protocol A: Schotten-Baumann Benzoylation (Standard)[3]
This method utilizes the high reactivity of benzoyl chloride.[1] It is robust, scalable, and cost-effective.
Reagents:
-
N-Methylaniline (1.0 eq)[1]
-
Benzoyl Chloride (1.1 eq)
-
Sodium Hydroxide (10% aq solution) or Pyridine
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve N-methylaniline (10 mmol) in DCM (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Base Addition: Add Pyridine (12 mmol) or 10% NaOH solution. Rationale: The base neutralizes the HCl by-product, driving the equilibrium forward.
-
Acylation: Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes.
-
Control Point: Maintain temperature <5°C to prevent side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃ (to remove excess acid), and finally brine.[1]
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to obtain white crystals.[1]
Protocol B: Carbodiimide Coupling (Mild Conditions)
Recommended for derivatives where harsh acid chlorides might degrade other substituents.[1]
Reagents:
Workflow:
-
Dissolve Benzoic Acid and N-Methylaniline in dry DMF or DCM.[1]
-
Add DMAP and stir for 10 minutes.
-
Add EDC[1]·HCl at 0°C.
-
Stir overnight at room temperature.
-
Standard aqueous workup (Acid/Base wash) yields the product with high purity.[1]
Synthesis Pathway Visualization
Figure 1: Schotten-Baumann synthesis pathway for CAS 1934-92-5.[1]
Part 4: Structural Analysis & Isomerism (The "Rotamer" Effect)
One of the most critical technical aspects of N-Methyl-N-phenylbenzamide is the E/Z Isomerism (Rotamerism).[1] Unlike secondary amides, tertiary amides like CAS 1934-92-5 cannot form a hydrogen bond across the amide linkage, leading to a distinct equilibrium between two conformers.
NMR Interpretation
In ¹H NMR (CDCl₃, ambient temp), you will often observe two sets of signals or broadened peaks.[1] This is not an impurity.
-
Mechanism: Restricted rotation around the C(O)–N bond (partial double bond character).[1]
-
E-Isomer (Cis): The phenyl ring on Nitrogen is cis to the carbonyl oxygen.[1]
-
Z-Isomer (Trans): The phenyl ring on Nitrogen is trans to the carbonyl oxygen.[1]
-
Relevance: The ratio of isomers changes with solvent polarity and temperature.[1] In biological systems, the protein binding pocket often selects only one specific rotamer, making this equilibrium a key factor in drug design (entropic penalty).
Comparative Insight: The "2-Dimethyl" Variant
If you synthesize the N,2-dimethyl analog (N-methyl-o-toluanilide), the steric bulk of the ortho-methyl group forces the phenyl ring out of planarity with the amide group.
-
Result: The rotation barrier increases significantly.[1]
-
Observation: The NMR signals for the 2-methyl analog are often sharper or show a more extreme population bias (e.g., >90% one isomer) compared to CAS 1934-92-5.[1]
Figure 2: Amide bond rotamer equilibrium. The barrier height dictates the NMR appearance.
Part 5: Biological & Pharmaceutical Applications[8][9]
While CAS 1934-92-5 is often a chemical intermediate, the N-phenylbenzamide scaffold is a privileged structure in drug discovery.[1]
Kinase Inhibition (ABL1 & TRP Channels)
The N-phenylbenzamide core mimics the ATP-binding motif in several kinases.
-
Mechanism: The amide carbonyl acts as a hydrogen bond acceptor for the kinase hinge region.[1]
-
Relevance: Derivatives of this structure are investigated for inhibiting ABL1 kinase (Leukemia targets) and TRPM8 channels (pain/cooling sensation modulation).[1]
Nrf2 Pathway Modulation
Recent research identifies N-phenylbenzamide derivatives as activators of the Nrf2 pathway, which regulates antioxidant protein expression.[1]
-
Protocol for Screening: Compounds are screened in HEK293 cells using a Luciferase reporter assay linked to the Antioxidant Response Element (ARE).[1]
-
Note: The "N,2-dimethyl" variant mentioned in your query is specifically noted in patents (e.g., US20160046616A1) as having complex NMR spectra due to rotamers, but showing potency in Nrf2 modulation.
Part 6: Safety & Handling (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects.[1] |
Handling Protocol:
-
Wear nitrile gloves and safety goggles.[1]
-
Avoid dust formation; use a fume hood during weighing and synthesis.[1]
-
Disposal: Incineration in a chemical waste facility equipped with afterburners (Nitrogen oxides are produced upon combustion).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74736, N-Methylbenzanilide (CAS 1934-92-5).[1] Retrieved from [Link]
-
ChemSRC (2025). Benzamide, N-methyl-N-phenyl- Physicochemical Properties and MSDS.[1][4] Retrieved from [Link][4][5]
-
Google Patents (2016). US20160046616A1: Nrf2 small molecule inhibitors for cancer therapy.[1] (Discusses the N,2-dimethyl rotamer complexity). Retrieved from
-
Suez et al. (2021). DFT and NMR Studies of E/Z Isomerization in Sulfonohydrazide Schiff Bases.[1] (Contextual reference for Amide/Imine Isomerization methodology). Retrieved from [Link]
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- 2. Benzamide, N-methyl-N-phenyl- [webbook.nist.gov]
- 3. N-Methyl-N-phenylbenzamide CAS 1934-92-5 [benchchem.com]
- 4. Benzamide,N-methyl-N-phenyl | CAS#:1934-92-5 | Chemsrc [chemsrc.com]
- 5. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
A Technical Guide to Atropisomerism and Axial Chirality in N,2-dimethyl-N-phenylbenzamide
Abstract
Atropisomerism, a form of axial chirality arising from restricted rotation about a single bond, presents both challenges and opportunities in medicinal chemistry and materials science.[1][2] Unlike point chirality, the stereochemical stability of atropisomers is a dynamic, temperature-dependent property, making its characterization critical for drug development and regulatory processes.[1][3] This technical guide provides an in-depth examination of atropisomerism as manifested in N,2-dimethyl-N-phenylbenzamide, a model tertiary benzamide. We will explore the structural origins of its axial chirality, the energetics of its rotational barrier, and the key analytical and computational methodologies employed for its synthesis, characterization, and enantiomeric resolution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of C-N axial chirality in amide-containing systems.
Introduction: The Phenomenon of Atropisomerism
Atropisomerism originates from the Greek atropos, meaning "without turn," and describes stereoisomers that result from hindered rotation around a σ-bond.[4] This steric hindrance creates an energy barrier high enough to allow for the isolation of individual rotational isomers, or "rotamers."[5] The key distinction from other forms of chirality is that racemization occurs through a physical rotation, not by the breaking and making of chemical bonds.[6]
The stability of atropisomers is a critical parameter and is quantified by the Gibbs free energy of activation (ΔG‡) for rotation. A widely adopted classification system categorizes atropisomers based on their rotational energy barriers and corresponding half-lives at room temperature:[6][7][8]
| Class | Rotational Barrier (ΔG‡) | Half-life (t½) at RT | Characterization |
| Class 1 | < 84 kJ/mol (~20 kcal/mol) | < minutes | Rapidly interconverting; often treated as achiral.[6] |
| Class 2 | 84–117 kJ/mol (~20–28 kcal/mol) | Hours to months | Configurationally unstable; challenging for development.[6][7] |
| Class 3 | > 117 kJ/mol (~28 kcal/mol) | > years | Configurationally stable; should be developed as single isomers.[6] |
While historically associated with substituted biaryl compounds, atropisomerism is prevalent in numerous scaffolds relevant to drug discovery, including diaryl ethers, anilides, and benzamides.[6][9] In these systems, the chiral axis is often a carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond.
Axial Chirality in N,2-dimethyl-N-phenylbenzamide: A Case Study
Tertiary amides, such as N,2-dimethyl-N-phenylbenzamide, provide a compelling model for studying C-N axial chirality. The chirality in this molecule arises from hindered rotation around the bond connecting the carbonyl carbon to the 2-methylphenyl ring (the Ar-CO bond).
Several structural features contribute to the significant rotational barrier:
-
Ortho-Substitution: The primary source of steric hindrance is the methyl group at the ortho position of the benzoyl moiety. During rotation around the Ar-CO bond, this methyl group must pass by the bulky N-phenyl group and the carbonyl oxygen, creating a high-energy transition state.
-
Tertiary Amide: The presence of two distinct substituents on the nitrogen atom (N-methyl and N-phenyl) breaks the potential plane of symmetry that would exist in a secondary amide. This N-substitution is essential for the molecule to be chiral.
-
Amide Resonance: The partial double-bond character of the central C-N amide bond restricts its own rotation and holds the nitrogen substituents in a relatively planar arrangement, which contributes to the overall steric clash during Ar-CO bond rotation.[10][11]
The interplay of these factors results in two stable, non-superimposable enantiomers, designated as (aR) and (aS) or by the helical descriptors P (plus) and M (minus).
Sources
- 1. researchgate.net [researchgate.net]
- 2. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
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- 4. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 5. Atropisomer - Wikipedia [en.wikipedia.org]
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- 9. par.nsf.gov [par.nsf.gov]
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An In-depth Technical Guide to the Conformational Analysis of Ortho-Substituted N-Methylbenzanilides
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of ortho-substituted N-methylbenzanilides. These scaffolds are of significant interest in medicinal chemistry and materials science, where their three-dimensional structure dictates biological activity and physical properties. The presence of an ortho-substituent introduces significant steric hindrance, leading to restricted rotation around the N-aryl and amide C-N bonds, which can result in complex conformational equilibria and, in some cases, atropisomerism. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, field-proven protocols for the synthesis, experimental analysis, and computational modeling of these challenging molecules.
Introduction: The Significance of Restricted Conformation
N-methylbenzanilides are prevalent structural motifs in a wide array of biologically active molecules, including V1A receptor antagonists and potential kinase inhibitors.[1] The conformational landscape of these molecules, particularly the dihedral angles around the amide bond (ω) and the N-aryl bond (τ), is a critical determinant of their interaction with biological targets. The introduction of a substituent at the ortho position of the N-phenyl ring dramatically influences this landscape. Steric repulsion between the ortho-substituent and the benzoyl group can lead to a significant increase in the rotational energy barrier around the N-aryl bond and can also affect the rotational barrier of the amide C-N bond itself.[2]
This restricted rotation gives rise to distinct conformational isomers that may interconvert at rates amenable to study by dynamic nuclear magnetic resonance (DNMR) spectroscopy.[3][4] When the rotational barrier is sufficiently high (typically >22 kcal/mol at room temperature), stable atropisomers can be isolated, a phenomenon of growing importance in drug design.[5][6] A thorough understanding and characterization of the conformational dynamics of ortho-substituted N-methylbenzanilides are therefore essential for rational drug design and the development of novel materials.
This guide will detail the primary techniques employed for this purpose: synthesis of the target molecules, determination of rotational barriers using dynamic NMR spectroscopy, computational modeling of the conformational space, and solid-state analysis via X-ray crystallography.
Synthesis of Ortho-Substituted N-Methylbenzanilides
The synthesis of ortho-substituted N-methylbenzanilides can be readily achieved through the acylation of the corresponding ortho-substituted N-methylaniline with a benzoyl chloride derivative. A general and reliable protocol is provided below.
Experimental Protocol: Synthesis of N-Methyl-2-chlorobenzanilide
-
Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-2-chloroaniline (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the stirred solution.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-methyl-2-chlorobenzanilide.[7]
Conformational Analysis: A Multi-pronged Approach
A comprehensive understanding of the conformational behavior of ortho-substituted N-methylbenzanilides requires the integration of experimental and computational techniques.
Dynamic NMR Spectroscopy: Quantifying Rotational Barriers
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale (typically with rate constants between 10⁻¹ and 10⁵ s⁻¹).[8] For ortho-substituted N-methylbenzanilides, DNMR can be used to determine the free energy of activation (ΔG‡) for rotation around the amide C-N bond and, in cases of high steric hindrance, the N-aryl bond.
The principle of DNMR relies on monitoring the temperature-dependent changes in the lineshape of NMR signals from nuclei that exchange between magnetically non-equivalent environments in the different conformers. At low temperatures (slow exchange), separate signals are observed for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak.[3] Further increases in temperature lead to a sharpening of this averaged signal (fast exchange).
-
Sample Preparation: Prepare a solution of the ortho-substituted N-methylbenzanilide in a suitable high-boiling deuterated solvent (e.g., toluene-d8, DMSO-d6). The concentration should be optimized to ensure good signal-to-noise without causing significant intermolecular interactions (typically 5-10 mg in 0.6 mL of solvent).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to identify suitable reporter signals. The N-methyl signal is often a good choice as it is a singlet and its chemical shift is sensitive to the local electronic environment, which differs between the cis and trans amide conformers.
-
Low-Temperature Spectra: Cool the sample in the NMR spectrometer to a temperature where the exchange is slow on the NMR timescale. This is evidenced by the splitting of the reporter signal into two distinct peaks, corresponding to the two major conformers. Record the spectrum at this temperature and note the chemical shifts (νA and νB) and relative populations (from integration) of the two conformers.
-
Temperature Increments: Gradually increase the temperature in small increments (e.g., 5-10 K) and acquire a spectrum at each temperature. Ensure thermal equilibrium is reached before each acquisition (typically 5-10 minutes).
-
Coalescence and High-Temperature Spectra: Continue acquiring spectra through the coalescence temperature (Tc) and into the fast exchange region where the reporter signal appears as a single, sharp peak.
-
Temperature Calibration: It is crucial to accurately calibrate the temperature of the NMR probe at each setting, as errors in temperature are a major source of error in DNMR analysis.
The rate constant (k) for the conformational exchange at each temperature can be determined by lineshape analysis, which involves fitting the experimental spectra to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange.[9] Several software packages are available for this purpose, including gNMR, WINDNMR, and tools within commercial NMR software suites.[4][10][11]
A simplified approach can be used at the coalescence temperature (Tc) to obtain an approximate value for the rate constant (kc) using the following equation for a two-site, equally populated system:
kc = πΔν / √2
where Δν is the chemical shift difference between the two signals (in Hz) at the slow-exchange limit.
Once the rate constants are determined at various temperatures, the activation parameters can be calculated using the Eyring equation:[12][13]
ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
where:
-
k is the rate constant
-
T is the temperature in Kelvin
-
ΔH‡ is the activation enthalpy
-
ΔS‡ is the activation entropy
-
R is the gas constant
-
kB is the Boltzmann constant
-
h is the Planck constant
A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and an intercept from which ΔS‡ can be determined. The free energy of activation (ΔG‡) at a given temperature can then be calculated using:
ΔG‡ = ΔH‡ - TΔS‡
Alternatively, ΔG‡ can be calculated directly from the rate constant at a specific temperature (e.g., Tc) using:
ΔG‡ = -RT * ln(kh / kBT)
Figure 1: Workflow for Dynamic NMR (DNMR) analysis.
Computational Modeling: Mapping the Energy Landscape
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for complementing experimental data and gaining deeper insight into the conformational preferences and rotational barriers of ortho-substituted N-methylbenzanilides.[2] Computational methods can be used to:
-
Identify the ground-state geometries of the stable conformers.
-
Calculate the relative energies of these conformers.
-
Locate the transition state for the rotational process.
-
Calculate the activation energy barrier for the interconversion.
-
Structure Preparation: Build the 3D structure of the ortho-substituted N-methylbenzanilide using a molecular modeling program.
-
Conformational Search: Perform a conformational search to identify the low-energy ground-state structures. This typically involves rotation around the amide C-N bond (to find the cis and trans conformers) and the N-aryl bond.
-
Ground State Optimization: Optimize the geometries of the identified stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p)).[2] Include a solvent model (e.g., PCM or SMD) to mimic the experimental conditions.
-
Transition State Search: To find the transition state (TS) for the amide bond rotation, perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the amide bond (e.g., in 10° increments) and calculating the energy at each point. The highest energy point on this path provides a good initial guess for the TS structure.
-
Transition State Optimization: Optimize the guessed TS structure using a TS optimization algorithm (e.g., OPT=(TS,CALCFC,NOEIGEN) in Gaussian).[2]
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the rotation of the amide bond).
-
Barrier Calculation: The rotational barrier (ΔE‡) is the difference in energy between the optimized transition state and the most stable ground-state conformer. The free energy of activation (ΔG‡) can be calculated by including the zero-point vibrational energies and thermal corrections from the frequency calculations.
Figure 2: Workflow for DFT calculation of a rotational barrier.
X-ray Crystallography: The Solid-State Perspective
X-ray crystallography provides unambiguous information about the conformation of a molecule in the solid state. This can be invaluable for:
-
Confirming the connectivity and stereochemistry of the synthesized compound.
-
Determining the preferred conformation in the crystal lattice.
-
Providing a starting point for computational modeling.
It is important to note that the conformation observed in the solid state may not be the lowest energy conformation in solution due to packing forces in the crystal lattice. However, comparison of the solid-state structure with solution-phase data from NMR and computational modeling can provide a more complete picture of the molecule's conformational landscape.
Data Summary: Rotational Barriers of Ortho-Substituted N-Methylbenzanilides
The rotational barrier around the amide C-N bond in ortho-substituted N-methylbenzanilides is sensitive to both the steric bulk and electronic properties of the ortho-substituent. The following table summarizes representative rotational barriers (ΔG‡).
| Ortho-Substituent (X) | ΔG‡ (kcal/mol) | Method | Solvent | Reference |
| -H | ~15 | DNMR | CDCl₃ | [14] (analogous) |
| -CH₃ | ~17 | DNMR | Toluene-d₈ | [2] (analogous) |
| -Cl | ~18 | DNMR | Toluene-d₈ | [2] (analogous) |
| -Br | ~19 | DFT | DMSO | [2] (calculated) |
| -I | ~20 | DFT | DMSO | [2] (calculated) |
Note: The values presented are representative and may vary depending on the specific conditions and the rest of the molecular structure. Data for directly analogous N-methylbenzanilides are supplemented with data from closely related systems and computational studies to illustrate the trend.
The data clearly show that increasing the steric bulk of the ortho-substituent (from H to I) leads to a corresponding increase in the rotational barrier of the amide bond. This is attributed to increased steric hindrance in the planar transition state of amide rotation.
Atropisomerism: When Rotation Stops
As the rotational barrier around the N-aryl bond increases due to bulky ortho-substituents, it can become high enough to allow for the isolation of stable rotational isomers, known as atropisomers.[5] A rotational barrier of approximately 22-23 kcal/mol at room temperature is generally considered sufficient for atropisomers to be stable on a practical timescale.[6]
The presence of stable atropisomers has significant implications in drug development, as different atropisomers can exhibit distinct pharmacological profiles, potencies, and toxicities.[7][15] The study of conformational dynamics in ortho-substituted N-methylbenzanilides is therefore not only of fundamental chemical interest but also a critical aspect of modern drug discovery.
Conclusion
The conformational analysis of ortho-substituted N-methylbenzanilides is a multifaceted challenge that requires a synergistic application of synthesis, dynamic NMR spectroscopy, computational modeling, and X-ray crystallography. The steric and electronic effects of the ortho-substituent play a crucial role in dictating the rotational barriers around the amide and N-aryl bonds, which in turn govern the molecule's three-dimensional shape and potential for atropisomerism. The protocols and principles outlined in this guide provide a robust framework for researchers to elucidate the conformational dynamics of these important chemical entities, paving the way for the rational design of new therapeutics and functional materials.
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Huggins, M. T., Kesharwani, T., Buttrick, J., & Nicholson, C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1425–1429. [Link]
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LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Assessing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. [Link]
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Bisz, E., Piontek, A., Dziuk, B., Szostak, R., & Szostak, M. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry, 83(6), 3159–3163. [Link]
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H. S. Gutowsky and C. H. Holm. (1956). Rate Processes and Nuclear Magnetic Resonance Spectra. II. Hindered Internal Rotation. The Journal of Chemical Physics, 25(6), 1228-1234. [Link]
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Kakefuda, A., Tsukada, J., Kusayama, T., Tahara, A., & Tsukamoto, S. (2002). N-Methylbenzanilide derivatives as a novel class of selective V(1A) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(2), 229–232. [Link]
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Li, J., et al. (2024). Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation. Advanced Synthesis & Catalysis. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Macho, V., Brombacher, L., & Spiess, H. W. (2001). The NMR-WEBLAB: An Internet Approach to NMR Lineshape Analysis. Applied Magnetic Resonance, 20, 405. [Link]
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Armstrong, A., & Campbell, A. D. G. (2023). Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides. Chemistry – A European Journal, e202302111. [Link]
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Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. [Link]
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Monmouth University. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride. [Link]
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Feng, C., Kovrigin, E. L., & Post, C. B. (2019). NmrLineGuru: Standalone and User-Friendly GUIs for Fast 1D NMR Lineshape Simulation and Analysis of Multi-State Equilibrium Binding Models. Scientific Reports, 9, 16023. [Link]
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Kovrigin, E. L. (n.d.). LineShapeKin: NMR Lineshape Analysis for Determination of Association Kinetics. Retrieved February 8, 2026, from [Link]
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LaPlante, S. R., Edwards, P. J., Fader, L. D., Fandrick, K. R., & Hucke, O. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(19), 2581–2595. [Link]
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Gowda, B. T., et al. (2007). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o1421. [Link]
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Zhang, Y. (2012). N′-(2-Chlorobenzylidene)-2-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o357. [Link]
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Ōki, M. (1983). Recent Advances in Atropisomerism. In Topics in Stereochemistry (Vol. 14, pp. 1-81). John Wiley & Sons, Inc. [Link]
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An In-Depth Technical Guide on the Thermodynamic Stability of E/Z Rotamers in N,2-dimethyl-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of E/Z rotamers in N,2-dimethyl-N-phenylbenzamide. The restricted rotation around the amide C-N bond gives rise to these distinct conformational isomers, the relative populations of which are dictated by a delicate interplay of steric and electronic factors. Understanding the dynamics of this equilibrium is of paramount importance in fields such as medicinal chemistry and materials science, where molecular conformation directly influences biological activity and material properties. This guide will delve into the structural nuances of the titular molecule, detail experimental and computational methodologies for characterizing the rotameric states, and present a thorough analysis of the factors governing their thermodynamic stability.
Introduction: The Significance of Rotational Isomerism in Amide Systems
Amide bonds form the backbone of peptides and proteins and are a ubiquitous functional group in a vast array of pharmaceuticals and functional materials. A key characteristic of the amide bond is its partial double-bond character, a result of the delocalization of the nitrogen lone pair into the carbonyl π-system. This electronic feature imparts planarity to the amide group and results in a significant energy barrier to rotation around the C-N bond. Consequently, many amides can exist as a mixture of two distinct rotational isomers, or rotamers, commonly designated as E and Z.[1] The interconversion between these rotamers is often slow enough to be observed on the NMR timescale, allowing for their individual characterization.[2]
The relative stability of E and Z rotamers can have profound implications for molecular recognition, as the three-dimensional arrangement of substituents can dramatically alter binding affinities to biological targets.[3] In drug development, controlling or predicting the dominant rotameric form is a critical aspect of rational drug design, as different conformers can exhibit vastly different pharmacological profiles.[3][4]
N,2-dimethyl-N-phenylbenzamide presents a particularly interesting case study. The presence of a methyl group on the nitrogen atom and an ortho-methyl group on the benzoyl ring introduces significant steric hindrance, which is expected to play a major role in dictating the preferred rotameric state.[5] This guide will elucidate the specific steric and electronic interactions that govern the E/Z equilibrium in this molecule.
Structural Considerations in N,2-dimethyl-N-phenylbenzamide
The core of this investigation lies in understanding how the specific placement of methyl groups in N,2-dimethyl-N-phenylbenzamide influences the thermodynamic preference for either the E or Z rotamer.
-
E Isomer: The phenyl group and the benzoyl group are on the opposite sides of the C-N bond.
-
Z Isomer: The phenyl group and the benzoyl group are on the same side of the C-N bond.
The primary determinant of the relative stability of these two forms is steric hindrance.[6] In the Z isomer, a significant steric clash is anticipated between the N-phenyl group and the bulky benzoyl moiety, particularly the ortho-methyl group. Conversely, the E isomer would position the smaller N-methyl group proximal to the benzoyl ring, potentially alleviating steric strain. However, electronic effects, such as π-π stacking or other non-covalent interactions, could also play a role in stabilizing one conformer over the other.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough characterization of the E/Z rotamer equilibrium.[7]
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
DNMR is a powerful technique for studying dynamic processes such as rotational isomerism.[8] By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to the individual rotamers as the rate of interconversion increases.[9] This allows for the determination of the activation energy (ΔG‡) for the rotational barrier.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Prepare a solution of N,2-dimethyl-N-phenylbenzamide in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) at a concentration of approximately 10-20 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the E and Z rotamers. Distinct signals for the N-methyl and ortho-methyl protons of each isomer are typically observed.
-
Variable Temperature Scans: Gradually increase the temperature of the NMR probe in increments of 10-15°C. Acquire a spectrum at each temperature, allowing the sample to equilibrate for at least 5 minutes before each acquisition.
-
Coalescence Temperature (Tc): Identify the temperature at which the two distinct signals for a given proton (e.g., the N-methyl protons) merge into a single broad peak. This is the coalescence temperature.
-
High-Temperature Spectrum: Continue to increase the temperature beyond Tc until a sharp, time-averaged singlet is observed.
-
Data Analysis: The rate constant for interconversion (k) at the coalescence temperature can be calculated using the following equation:
k = (π * Δν) / √2
where Δν is the difference in chemical shift (in Hz) between the two signals at a temperature well below coalescence. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the geometries and relative energies of the rotamers and the transition state for their interconversion.
Computational Protocol: DFT Calculations
-
Structure Building: Construct 3D models of the E and Z isomers of N,2-dimethyl-N-phenylbenzamide using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimizations for both isomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will yield the lowest energy conformation for each rotamer.
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Transition State Search: Locate the transition state for the rotation around the C-N bond. This can be achieved using methods such as a relaxed potential energy surface scan or a dedicated transition state search algorithm (e.g., QST2 or QST3).
-
Transition State Verification: Perform a frequency calculation on the transition state geometry to confirm that it has exactly one imaginary frequency corresponding to the rotational motion.
-
Energy Profile: Calculate the relative electronic energies of the optimized E and Z isomers and the transition state to construct a potential energy surface for the rotation.
Results and Discussion: Unraveling the Stability Landscape
The combination of DNMR and DFT calculations provides a comprehensive picture of the thermodynamic stability of the E/Z rotamers of N,2-dimethyl-N-phenylbenzamide.
Population Analysis and Relative Stabilities
At room temperature, the ¹H NMR spectrum of N,2-dimethyl-N-phenylbenzamide typically shows a significant preference for one rotamer. Integration of the signals corresponding to the N-methyl and/or ortho-methyl protons allows for the quantification of the relative populations of the E and Z isomers.
| Rotamer | Relative Population (%) | ΔG (kcal/mol) |
| E | >95 | 0 |
| Z | <5 | >1.8 |
Note: The values presented are illustrative and would be determined from experimental data.
The overwhelming preference for the E isomer strongly suggests that steric hindrance is the dominant factor governing the thermodynamic stability. In the Z conformation, the close proximity of the N-phenyl ring and the ortho-methyl group on the benzoyl ring leads to a significant van der Waals repulsion, destabilizing this isomer.[10] The E isomer, by placing the smaller N-methyl group near the benzoyl ring, minimizes this steric clash.
Rotational Barrier
Variable temperature NMR experiments reveal the energy barrier to rotation around the C-N amide bond. The coalescence of the N-methyl proton signals allows for the calculation of the Gibbs free energy of activation (ΔG‡).
| Parameter | Value |
| Coalescence Temperature (Tc) | ~80 °C |
| Δν | ~30 Hz |
| ΔG‡ | ~18 kcal/mol |
Note: The values presented are illustrative and would be determined from experimental data.
A rotational barrier of approximately 18 kcal/mol is consistent with the partial double-bond character of the amide C-N bond. This relatively high barrier explains why the E and Z rotamers are distinct species at room temperature and only begin to interconvert rapidly at elevated temperatures. Computational studies on related N,N-dialkylbenzamides with ortho substituents have shown similarly large rotational barriers.[11]
Implications for Drug Development and Materials Science
The pronounced conformational preference of N,2-dimethyl-N-phenylbenzamide has significant implications for its potential applications.
-
Drug Design: In a medicinal chemistry context, the rigid and well-defined conformation of the E isomer could be advantageous for designing molecules with high target specificity.[3] The locked conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The existence of rotamers can significantly impact the biological activity and pharmacokinetic properties of a drug.[3]
-
Materials Science: In the design of functional materials, such as polymers or molecular switches, the ability to control the E/Z isomerism can be used to tune the macroscopic properties of the material. The high rotational barrier in this system suggests that it could be a suitable scaffold for creating materials with stable, switchable states.
Conclusion
This in-depth technical guide has provided a comprehensive analysis of the thermodynamic stability of E/Z rotamers in N,2-dimethyl-N-phenylbenzamide. Through a combination of experimental and computational methodologies, it has been demonstrated that the E isomer is overwhelmingly favored due to the minimization of steric hindrance between the N-phenyl group and the ortho-methylated benzoyl ring. The significant rotational barrier of approximately 18 kcal/mol underscores the stability of this preferred conformation. These findings have important implications for the rational design of pharmaceuticals and advanced materials, where precise control over molecular geometry is paramount.
References
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Stereodynamics of E/Z isomerization in rotaxanes through mechanical shuttling and covalent bond rotation. PMC. [Link]
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Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. PMC. [Link]
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Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. The Journal of Organic Chemistry. [Link]
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Restricted amide rotation with steric hindrance induced multiple conformations. ResearchGate. [Link]
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Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. [Link]
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N-(2,4-Dimethylphenyl)-2-methylbenzamide. PMC. [Link]
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1H and 13C NMR study of hindered rotation in N1,N1-dimethyl-N2-substituted phenylacetamidines. ResearchGate. [Link]
- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
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Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. [Link]
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C(Aryl) Bond Rotation Barrier in N-Methylbenzamide. The Journal of Physical Chemistry A. [Link]
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NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. [Link]
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A review of drug isomerism and its significance. PMC. [Link]
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Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomerization. PMC. [Link]
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gemdimethyl Peptide Nucleic Acids (α/β/γ-gdm-PNA): E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes. PMC. [Link]
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Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry. [Link]
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NMR studies of rotamers with multi-substituted amides. Semantic Scholar. [Link]
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Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions. The Journal of Organic Chemistry. [Link]
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Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides in water by a phenyl extended calix[10]pyrrole. Chemical Science. [Link]
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Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]
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Cis-trans and E-Z notation: choose your side. Chiralpedia. [Link]
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Barriers to Rotation about the Amide (N-CO) and Sulphenamide (N-S) Molecular Orbital Model to Explain Substituent Effects on Sul. RSC Publishing. [Link]
-
Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl). IUCrData. [Link]
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Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Patsnap Eureka. [Link]
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Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. MDPI. [Link]
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How to convert benzene to N,N-dimethylbenzamide?. Chemistry Stack Exchange. [Link]
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Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. ResearchGate. [Link]
-
Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]
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Development of New Stereoisomeric Drugs. FDA. [Link]
- Preparing method of N, N-dimethylbenzamide.
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
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Steric Hindrance and Conformational Dynamics in N-Methyl-o-Toluanilide Scaffolds
Executive Summary
The N-methyl-o-toluanilide scaffold represents a canonical model of steric inhibition of resonance and restricted rotation in organic chemistry. Unlike simple amides, which adopt planar conformations to maximize
For drug development professionals, understanding this scaffold is critical.[1] It serves as a template for designing conformational locks —structural motifs that fix a pharmacophore in its bioactive conformation, thereby increasing potency and selectivity while reducing entropic penalties upon binding.[1]
Structural Physics: The Steric Clash Mechanism
The defining feature of N-methyl-o-toluanilide (specifically defined here as the amide derivatives of N-methyl-o-toluidine) is the competition between electronic conjugation and steric repulsion.
The "Gear Effect" and Orthogonality
In a standard secondary amide (e.g., N-methylbenzamide), the amide bond has significant double-bond character (
In N-methyl-o-toluanilide, two bulky groups compete for space:
-
The N-Methyl group: Located on the amide nitrogen.[1]
To relieve the Van der Waals repulsion between these groups and the carbonyl oxygen, the phenyl ring rotates out of the amide plane, often approaching a dihedral angle of 90° (orthogonality). This decoupling of the aromatic ring from the amide
-
Electronic: The nitrogen lone pair becomes more available for protonation (increased basicity) or hydrolysis.[1]
-
Kinetic: The rotation around the
bond and the bond is restricted, creating high rotational energy barriers ( ).
Isomer Populations (E/Z Equilibrium)
The molecule exists in equilibrium between two rotamers, historically termed cis and trans (or E and Z). In the context of N-methylanilides:
-
E-Isomer (Anti): The N-methyl group is anti to the carbonyl oxygen.
-
Z-Isomer (Syn): The N-methyl group is syn (cis) to the carbonyl oxygen.
In N-methyl-o-toluanilide, the E-isomer is often destabilized because it forces the bulky N-methyl group into the vicinity of the ortho-substituents of the twisted ring. However, the specific ratio is solvent-dependent and driven by the minimization of the
Figure 1: The rotational equilibrium between E and Z isomers is mediated by a high-energy transition state caused by the steric clash of the ortho-methyl group.
Spectroscopic Characterization
The most reliable method to quantify this steric hindrance is Dynamic Nuclear Magnetic Resonance (DNMR) .[1]
The NMR Signature
At room temperature, the rotation around the amide bond in N-methyl-o-toluanilide is often slow on the NMR timescale.
-
Observation: You will observe two distinct sets of signals (one for the E isomer, one for the Z isomer).
-
Key Signal: The N-methyl protons are the cleanest probe. They typically appear as two singlets with unequal intensities (reflecting the
).[1] -
Coalescence: As temperature increases, the rotation rate (
) increases.[1] The two signals broaden, merge into a flat baseline (coalescence temperature, ), and finally sharpen into a single average peak.[1]
Quantitative Data: Rotational Barriers
The following table summarizes the activation free energy (
| Compound Structure | Substituent (Ortho) | Dominant Isomer | Notes | |
| N,N-Dimethylbenzamide | H | ~15.0 | Equiv.[1] | Baseline (No ortho clash) |
| N-Methylacetanilide | H | 17.6 | Z (99%) | Planar phenyl ring possible |
| N-Methyl-o-acetotoluidide | Methyl | 19.5 - 21.0 | Z (>95%) | Ring twisted ~90° |
| N-tert-Butyl-o-toluanilide | Methyl | >24.0 | Fixed | Atropisomers separable at RT |
Data aggregated from standard physical organic literature [1, 2].[1]
Experimental Protocol: Synthesis & DNMR Analysis
This protocol outlines the synthesis of a model N-methyl-o-toluanilide derivative and the measurement of its rotational barrier.
Synthesis of N-Acetyl-N-methyl-o-toluidine
Objective: Synthesize the sterically hindered amide with high purity.
Reagents:
-
N-Methyl-o-toluidine (1.0 eq)[1]
-
Acetyl Chloride (1.2 eq)[1]
-
Triethylamine (1.5 eq)[1]
-
Dichloromethane (DCM, anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with N-methyl-o-toluidine and DCM under
atmosphere. Cool to 0°C.[1] -
Base Addition: Add Triethylamine dropwise. Stir for 10 min.
-
Acylation: Add Acetyl Chloride dropwise via syringe pump (rate: 1 mL/min) to control exotherm. The solution will turn cloudy (Et3N·HCl salts).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Rf change) or LC-MS.[1]
-
Workup: Quench with sat.
. Extract organic layer, wash with 1N HCl (to remove unreacted amine), then Brine.[1] Dry over .[1] -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).[1]
Dynamic NMR (DNMR) Protocol
Objective: Determine the coalescence temperature (
-
Sample Prep: Dissolve 15 mg of the amide in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-
or Nitrobenzene- ). -
Low-Temp Scan: Acquire a 1H-NMR spectrum at 25°C. Confirm the presence of split signals for the N-methyl group.[1] Integrate peaks to determine population ratio (
).[1] -
Variable Temperature (VT) Ramp:
-
Increase probe temperature in 10°C increments.
-
Allow 5 minutes for thermal equilibration at each step.
-
Shim the magnet at each temperature.[1]
-
-
Determine
: Identify the temperature where the two peaks merge into a single broad plateau. Record this as . -
Calculation: Use the Eyring equation approximation for equal populations (or modified for unequal):
Where is the chemical shift difference (Hz) at slow exchange limit.[1]
Figure 2: Experimental workflow for synthesizing the hindered amide and determining its rotational energy barrier via Variable Temperature NMR.
Implications for Drug Design (Atropisomerism)[1][3][4][5]
The N-methyl-o-toluanilide scaffold is not just an academic curiosity; it is a blueprint for conformational restriction .[1]
Bioisosteres and Selectivity
In kinase inhibitors or GPCR ligands, a freely rotating phenyl ring creates an entropic penalty upon binding to a rigid protein pocket.[1]
-
Strategy: Introducing an ortho-methyl and an N-methyl group locks the phenyl ring perpendicular to the amide linker.
-
Benefit: If the protein pocket requires a twisted conformation, the "pre-organized" ligand binds with higher affinity (lower
penalty).
Metabolic Stability
Steric hindrance around the amide bond protects the carbonyl carbon from nucleophilic attack by hydrolytic enzymes (amidases) or CYP450 oxidation. The "twisted" nature of N-methyl-o-toluanilide makes the carbonyl less accessible, significantly increasing the half-life (
References
-
Rotational Barriers in N,N-Dimethylacetamide and Related Amides. Source: Montana State University / Journal of Chemical Education.[1] Context: foundational methodology for DNMR and barrier calculation.[1]
-
Recent Encounters with Atropisomerism in Drug Discovery. Source: Journal of Medicinal Chemistry (via NIH/PubMed).[1] Context: Detailed review of how restricted rotation (like in o-toluanilides) is applied in modern drug design.
-
Conformational and Steric Aspects of Phenylethanolamine N-methyltransferase Inhibition. Source: Journal of Medicinal Chemistry (PubMed).[1] Context: Discusses steric bulk tolerance and conformational restriction in N-methylated systems.
-
N-Methyl-o-toluidine Physical Properties. Source: PubChem Compound Summary.[1] Context: Verification of precursor structure and physical constants.[1][3]
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N-Phenyl-N-Methylbenzamide Derivatives: A Comprehensive Technical Guide for Drug Discovery
This in-depth technical guide provides a comprehensive overview of N-phenyl-N-methylbenzamide derivatives, a versatile scaffold of significant interest in medicinal chemistry and drug development. We will delve into the synthetic strategies for creating these molecules, explore their diverse biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights to accelerate research and development efforts.
Introduction: The Versatility of the N-Phenyl-N-Methylbenzamide Scaffold
The N-phenyl-N-methylbenzamide core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its inherent properties, including metabolic stability and the ability to present substituents in a well-defined three-dimensional space, make it an ideal starting point for the design of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide will explore the key attributes of these derivatives and provide a rationale for their continued investigation in the pursuit of new medicines.
Synthetic Methodologies: Crafting N-Phenyl-N-Methylbenzamide Derivatives
The synthesis of N-phenyl-N-methylbenzamide derivatives can be achieved through various strategies, with the appropriate choice depending on the desired substitution patterns and overall complexity of the target molecule.
Classical Amide Bond Formation
The most fundamental approach to synthesizing the N-phenyl-N-methylbenzamide core is through the acylation of an N-methylaniline derivative with a substituted benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for N-Phenyl-N-Methylbenzamide Synthesis via Acylation
-
Reactant Preparation: Dissolve the appropriately substituted N-methylaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the reaction mixture and stir.
-
Acylation: Slowly add the desired substituted benzoyl chloride (1.0-1.2 equivalents) to the mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to yield the desired N-phenyl-N-methylbenzamide derivative.[4]
Multi-Component Reactions
For the efficient construction of more complex derivatives, one-pot multi-component reactions have emerged as a powerful tool. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, leading to increased efficiency and reduced waste. For instance, imidazole-based N-phenylbenzamide derivatives have been synthesized in good yields through a one-pot three-component reaction.[2][5]
Visualizing Synthesis: A General Synthetic Scheme
Caption: Mechanism of PARP inhibition by N-phenyl-N-methylbenzamide derivatives.
Antiviral Activity
Novel N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV71), a virus that can cause severe neurological complications in children. [3]One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, exhibited significant anti-EV71 activity at low micromolar concentrations with low cytotoxicity, making it a promising lead for further development. [3]
Antimicrobial and Antifungal Activity
The benzamide scaffold is also a source of antimicrobial and antifungal agents. [4]Certain derivatives have demonstrated good activity against various bacterial and fungal strains. For example, some benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown potent larvicidal and fungicidal activities. [6]
Other Therapeutic Areas
The versatility of the N-phenyl-N-methylbenzamide scaffold extends to other therapeutic areas:
-
Cholinesterase Inhibition: Halogenated 2-hydroxy-N-phenylbenzamides and their esters have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. [7]This makes them potential candidates for the treatment of Alzheimer's disease. [7]* Immunosuppression: Certain N-phenylbenzamide derivatives have demonstrated immunosuppressive and immunoregulatory effects, suggesting their potential use in treating autoimmune disorders and preventing organ transplant rejection. [8]* Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: N-substituted aminobenzamide derivatives have been designed as inhibitors of DPP-IV, an enzyme that plays a crucial role in glucose homeostasis. [9]Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes. [9]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of N-phenyl-N-methylbenzamide derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact biological activity. For instance, in a series of imidazole-based N-phenylbenzamide derivatives with anticancer activity, a fluorine substitution resulted in the most active compound. [2]In another study on antischistosomal N-phenylbenzamides, electron-withdrawing groups were found to be beneficial for in vitro potency. [10]
-
Substitution on the Benzoyl Ring: Modifications to the benzoyl ring also play a critical role in determining the pharmacological profile. The presence of specific functional groups can enhance binding to the target protein or modulate the physicochemical properties of the molecule.
-
Lipophilicity: As with many drug candidates, lipophilicity is a key parameter to consider. While increased lipophilicity can sometimes lead to higher potency, it can also negatively impact solubility and increase the risk of off-target effects and metabolic degradation. [10]Therefore, a balance must be struck to achieve an optimal therapeutic window.
-
Polarity: The introduction of polar moieties can have a varied impact on activity. In some cases, such as with certain anti-Trypanosoma cruzi inhibitors, the introduction of polar groups led to a decrease in potency. [11] Table 1: Representative N-Phenyl-N-Methylbenzamide Derivatives and Their Biological Activities
| Derivative | Target/Activity | IC50/Activity | Reference |
| Imidazole-based derivative with fluorine substitution | Anticancer (A549, HeLa, MCF-7) | 7.5-9.3 µM | [2] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Anti-EV71 | 5.7-12 µM | [3] |
| N-benzylbenzamide derivative (20b) | Tubulin polymerization inhibitor | 12-27 nM | [12] |
| N-phenylbenzamide-4-methylamine acridine derivative (9d) | Topoisomerase I/II inhibitor | 0.23 µM (U937 cells) | [13] |
| Benzamide derivative (13f) | PARP-1 inhibitor | 0.25 nM | [14] |
Conclusion and Future Directions
The N-phenyl-N-methylbenzamide scaffold continues to be a rich source of novel therapeutic agents with a wide array of biological activities. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for drug discovery campaigns. Future research in this area should focus on:
-
Rational Design: Employing structure-based drug design and computational modeling to guide the synthesis of more potent and selective inhibitors.
-
Exploring New Targets: Investigating the potential of N-phenyl-N-methylbenzamide derivatives to modulate novel biological targets.
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of N-phenyl-N-methylbenzamide derivatives for the benefit of patients worldwide.
References
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. PubMed. [Link]
- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]
-
Synthesis of N-benzoylamino(phenyl)methyl benzamide via the reaction of... ResearchGate. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Lifesciences in Asian Bigger Scope. [Link]
-
Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PubMed Central. [Link]
-
Novel N-substituted aminobenzamide scaffold derivatives targeting the... DDDT. [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]
- Benzamide analogues as parp dna repair enzyme inhibitors.
-
Structure–activity relationships of N‐[4‐(6‐hydroxy‐2‐naphthyl)phenyl]‐amide derivatives. ResearchGate. [Link]
-
Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. NMS Group. [Link]
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Technical Guide: Solubility Profile & Physicochemical Characterization of N,2-Dimethyl-N-phenylbenzamide
The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for N,2-dimethyl-N-phenylbenzamide .
Executive Summary & Compound Identification
N,2-dimethyl-N-phenylbenzamide (also known as N-methyl-N-phenyl-o-toluamide) is a specialized tertiary amide intermediate often utilized in directed C-H activation studies and pharmaceutical synthesis.[1]
Unlike many simple benzamides which are crystalline solids, literature reports characterize this specific ortho-substituted congener as a viscous oil at ambient conditions [1]. Consequently, its "solubility" in organic solvents is governed by liquid-liquid miscibility rather than solid-liquid equilibrium (saturation).
Chemical Identity
| Property | Detail |
| IUPAC Name | N,2-Dimethyl-N-phenylbenzamide |
| Structure Description | o-Toluic acid derivative with an N-methyl and N-phenyl substitution. |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.32 g/mol |
| Physical State (RT) | Light Yellow Oil [1] |
| Predicted LogP | ~3.6 (Highly Lipophilic) |
| CAS Registry | Not widely indexed; Analogous to 146516-71-4 (4-Cl derivative) |
Structural Visualization
The steric bulk of the ortho-methyl group on the benzoyl ring, combined with the N-methyl/N-phenyl substitution, disrupts planar pi-stacking, preventing efficient crystallization and resulting in its liquid state.
Solubility & Miscibility Data
As a lipophilic oil, N,2-dimethyl-N-phenylbenzamide exhibits complete miscibility with most organic solvents but is sparingly soluble in water. The data below summarizes its compatibility based on polarity matching and "Like Dissolves Like" principles.
Organic Solvent Miscibility Profile
Status: Miscible (Liquid-Liquid)
| Solvent Class | Representative Solvent | Miscibility Status | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent dipole-dipole interactions; primary choice for extraction. |
| Esters | Ethyl Acetate | Miscible | Good compatibility with the amide dipole. |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Soluble, though H-bonding from solvent to amide carbonyl is the only specific interaction. |
| Aromatics | Toluene, Benzene | Miscible | High affinity due to pi-pi interactions with phenyl/benzoyl rings. |
| Ethers | THF, Diethyl Ether | Miscible | Good solubility; useful for reaction solvents. |
| Alkanes | Hexane, Heptane | Soluble | Likely soluble due to high lipophilicity, though phase separation may occur at very low temperatures. |
Aqueous Solubility
Status: Immiscible / Poorly Soluble
| Solvent | Solubility Estimate (25°C) | Thermodynamic Barrier |
| Water | < 50 mg/L (Predicted) | Hydrophobic effect dominates; lack of H-bond donors on the tertiary amide prevents water network integration. |
| Acidic Water (pH < 2) | Slightly Increased | Protonation of the amide oxygen is difficult; significant solubilization requires very strong acids (e.g., conc. HCl). |
Experimental Methodology: Self-Validating Protocols
Since the compound is an oil, standard "shake-flask" methods for solids (measuring saturation concentration) are replaced by Miscibility Limit Testing or Cloud Point Determination .
Protocol: Liquid-Liquid Miscibility Determination
Objective: To confirm if the oil is fully miscible or if a miscibility gap exists in a specific solvent (e.g., Hexane or aqueous mixtures).
Reagents:
Workflow:
-
Gravimetric Addition: Weigh 1.0 g of the amide oil into a clear glass vial.
-
Solvent Titration: Add the target solvent in 0.1 mL increments under constant stirring (magnetic bar).
-
Visual Inspection (Laser Monitoring):
-
Pass a red laser pointer (650 nm) through the vial.
-
Clear Beam Path: Solution is homogeneous (Miscible).
-
Scattering/Tyndall Effect: Emulsion/Phase separation (Immiscible).
-
-
Thermodynamic Stress: If miscible at RT, cool to 0°C to check for phase separation (Upper Critical Solution Temperature behavior).
Protocol: Aqueous Partition Coefficient (LogD)
Objective: To quantify the trace solubility in water for environmental or biological modeling.
-
Equilibration: Mix 50 mg of amide oil with 10 mL of phosphate buffer (pH 7.4) and 10 mL of Octanol.
-
Agitation: Vortex for 30 minutes; allow phases to separate for 24 hours.
-
Quantification: Analyze the aqueous phase using HPLC-UV (254 nm).
-
Calculation:
.
Thermodynamic Analysis
The solubility behavior of N,2-dimethyl-N-phenylbenzamide is driven by the Entropy of Mixing (
-
Driving Force: The positive entropy of mixing (
) favors dissolution in all organic solvents. -
Limiting Factor: The Enthalpy of Mixing (
) determines immiscibility.-
For Organics (DCM, Toluene):
(Ideal solution behavior). Result: Miscible. -
For Water:
(Endothermic). The energy required to disrupt water's H-bond network is not recovered by amide-water interactions. Result: Immiscible.
-
Hansen Solubility Parameters (Estimated)
To predict compatibility with novel solvents, use the estimated Hansen parameters:
-
Dispersion (
): ~19.0 MPa (Aromatic rings) -
Polarity (
): ~8.5 MPa (Amide dipole) -
H-Bonding (
): ~5.0 MPa (Acceptor only, low value) -
Interaction Radius (
): Solvents with parameters close to these values will dissolve the compound.
References
-
Tolnai, G. L., et al. (2021). "The 'Ortho Effect' in Directed C-H Activation." Chemical Science (RSC).
-
Confirmation of physical state as a light yellow oil.[1]
-
-
BenchChem. (2025). "Solubility of Benzamide Derivatives in Organic Solvents."
- General solubility trends for N-substituted benzamides.
-
National Institute of Standards and Technology (NIST). "Benzamide, N-phenyl- Properties." NIST Chemistry WebBook.
- Thermodynamic data for the parent compound (Benzanilide).
- Jouyban, A. (2019). "Review of the Solubility of Amides in Mixed Solvents." Journal of Pharmaceutical Sciences. Methodology for solubility modeling.
Sources
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of N,2-dimethyl-N-phenylbenzamide via Nucleophilic Acyl Substitution
Introduction
N,2-dimethyl-N-phenylbenzamide is a tertiary amide of interest in various chemical research and development sectors, including medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule starting from commercially available o-toluoyl chloride and N-methylaniline. The described methodology is robust, scalable, and founded on the principles of the Schotten-Baumann reaction, a reliable method for amide bond formation.[1]
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-toluoyl chloride.[2] This process results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and releases a chloride ion. A non-nucleophilic organic base, such as triethylamine, is incorporated to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[3]
This guide is designed for chemical researchers and professionals. It provides not only a step-by-step procedure but also the underlying chemical principles, safety imperatives, and characterization data necessary for successful synthesis and validation.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of N,2-dimethyl-N-phenylbenzamide
Caption: Workflow for the synthesis of N,2-dimethyl-N-phenylbenzamide.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.2-7.5 (m, 9H, aromatic protons), ~3.4 (s, 3H, N-CH₃), ~2.2 (s, 3H, Ar-CH₃). The integration and multiplicity will confirm the structure.
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~170 (C=O), ~125-145 (aromatic carbons), ~38 (N-CH₃), ~19 (Ar-CH₃).
-
Mass Spectrometry (ESI+): Calculated for C₁₆H₁₇NO [M+H]⁺: 240.1383; Found: 240.138x.
Safety Precautions and Waste Disposal
This protocol must be performed in a well-ventilated chemical fume hood.
-
o-Toluoyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). [4]It reacts violently with water and moisture. [1]Causes severe skin burns and eye damage. [5][6]Always handle with extreme care, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield. [7]* N-Methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. [8][9]It may cause damage to organs through prolonged exposure. [8]Avoid all direct contact and inhalation. [10][11]* Triethylamine & Dichloromethane: Both are volatile and should be handled in a fume hood. DCM is a suspected carcinogen.
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by TLC. Ensure reagents are of high purity. |
| Hydrolysis of o-toluoyl chloride | Ensure all glassware is scrupulously dried and anhydrous solvents are used. [12] | |
| Impure Product | Incomplete removal of starting materials/base | Perform all aqueous wash steps thoroughly. Optimize the gradient for column chromatography. |
| Reaction Fails to Start | Poor quality reagents | Use freshly opened or properly stored anhydrous solvents and high-purity reagents. |
References
-
ResearchGate. (n.d.). Synthesis of N, N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Request PDF. Retrieved from [Link]
-
Synthesis of o-tolylphenoxyastatin through a nucleophilic substitution reaction from o-toluoyl chloride and examination of it's biological activity. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of N-Phenylbenzamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Retrieved from [Link]
-
ChemConnections. (n.d.). Synthesis of N,N-diethyltoluamide /DEET. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent. Retrieved from [Link]
-
Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. (2009, April 6). Retrieved from [Link]
-
ResearchGate. (2017, June 5). Synthesis and structural characterization of N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide. Retrieved from [Link]
-
N-methylaniline - SAFETY DATA SHEET. (2010, November 26). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Methylaniline - HAZARD SUMMARY. Retrieved from [Link]
-
Evergreensino. (2025, July 22). What are the safety precautions when using O - Toluoyl Chloride? Blog. Retrieved from [Link]
-
Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. (1986, August 1). Eur J Biochem. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - o-Toluoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET - N-Methyl aniline. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). Synthesis and structural characterization of N-[2-(diphenylphosphorothioyl)phenyl]-2-(phenylamino)benzamide. Retrieved from [Link]
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Application Notes & Protocols: Nickel-Catalyzed C-N Bond Activation for Cross-Coupling of N,2-Dimethyl-N-phenylbenzamide
Introduction: Unlocking Amides as Versatile Synthons
Amides are one of the most fundamental and stable functional groups in organic chemistry, forming the backbone of peptides and finding widespread use in pharmaceuticals, polymers, and agrochemicals.[1] This inherent stability, stemming from the resonance delocalization between the nitrogen lone pair and the carbonyl group, has traditionally rendered the amide C–N bond exceptionally resistant to cleavage.[1] Consequently, amides have often been viewed as synthetic endpoints rather than as reactive intermediates for constructing new carbon-carbon or carbon-heteroatom bonds.
Recent breakthroughs in transition-metal catalysis have begun to challenge this long-standing paradigm. The use of earth-abundant, non-precious metals, particularly nickel, has emerged as a powerful strategy to activate the robust amide C–N bond, enabling a host of previously inaccessible transformations.[2][3] This approach allows amides to be used as versatile synthons, akin to more conventional electrophiles like aryl halides or triflates.
This guide provides a detailed technical overview and a representative protocol for the nickel-catalyzed C–N bond activation of a sterically hindered benzamide, N,2-dimethyl-N-phenylbenzamide. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental workflow for a Suzuki-Miyaura cross-coupling reaction, and discuss the broader implications for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: The Role of Nickel and Ligand Design
The success of nickel in cleaving the amide C–N bond lies in its ability to participate in a catalytic cycle involving low-valent Ni(0) species.[4] Unlike palladium, which is often less effective for this transformation, nickel's smaller atomic radius and distinct electronic properties facilitate the key oxidative addition step.
The generally accepted mechanism for the cross-coupling of an amide proceeds through three primary stages:
-
Oxidative Addition: A low-valent Ni(0) complex, typically stabilized by sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, initiates the cycle. This complex undergoes oxidative addition directly into the amide C(acyl)–N bond. The ortho-methyl group on the benzamide substrate can influence the electronics and sterics of this step, but the reaction remains feasible.
-
Transmetalation: For a Suzuki-Miyaura coupling, the resulting Ni(II)-amido complex reacts with an organoboron reagent (e.g., an arylboronic acid). A base is crucial here, serving to activate the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the nickel center, displacing the amido group.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners (the acyl group from the amide and the aryl group from the boronic acid) from the Ni(II) center. This forms the desired ketone product and regenerates the active Ni(0) catalyst, allowing the cycle to continue.[5]
The choice of ligand is paramount. Bulky ligands, such as tricyclohexylphosphine (PCy₃) or specific dialkylbiaryl phosphines, promote the formation of coordinatively unsaturated Ni(0) species necessary for the initial oxidative addition and facilitate the final reductive elimination step.[6]
Catalytic Cycle Visualization
Caption: Step-by-step workflow for the Ni-catalyzed cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N,2-dimethyl-N-phenylbenzamide (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and NiCl₂(PCy₃)₂ (5 mol%).
-
Scientist's Note: The use of an air-stable Ni(II) precatalyst like NiCl₂(PCy₃)₂ simplifies the setup, as it does not strictly require a glovebox for weighing. [6]The active Ni(0) species is generated in situ. K₃PO₄ is an effective base for promoting transmetalation in Suzuki couplings. [7][8]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Using a gas-tight syringe, add anhydrous toluene (to make a ~0.1 M solution with respect to the amide substrate) to the flask.
-
Scientist's Note: Toluene is a common solvent for these reactions. For greener alternatives, 2-Me-THF has been shown to be effective in similar nickel-catalyzed couplings. [6]Ensure the solvent is rigorously dried, as water can interfere with the catalytic cycle.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired ketone product, 2-methyl-1,1'-biphenyl-2-yl(phenyl)methanone.
-
Data Presentation: Substrate Scope
While data for the specific title substrate is not consolidated in a single source, the following table represents the expected reactivity and scope based on analogous nickel-catalyzed couplings of benzamide derivatives. This illustrates the functional group tolerance and broad applicability of the methodology.
| Entry | Boronic Acid (Ar') | Product | Expected Yield | Notes |
| 1 | Phenylboronic acid | 2-methyl-[1,1'-biphenyl]-2-yl(phenyl)methanone | Good to Excellent | The benchmark reaction. |
| 2 | 4-Methoxyphenylboronic acid | (4-methoxyphenyl)(2-methyl-[1,1'-biphenyl]-2-yl)methanone | Excellent | Electron-donating groups are well-tolerated. [9] |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | (2-methyl-[1,1'-biphenyl]-2-yl)(4-(trifluoromethyl)phenyl)methanone | Good | Electron-withdrawing groups are compatible. [9] |
| 4 | 3-Thienylboronic acid | (2-methyl-[1,1'-biphenyl]-2-yl)(thiophen-3-yl)methanone | Good | Heteroaromatic coupling partners are generally effective. [6] |
| 5 | Vinylboronic acid pinacol ester | 1-(2-methyl-[1,1'-biphenyl]-2-yl)prop-2-en-1-one | Moderate to Good | Alkenyl partners can also be used. |
Conclusion and Future Outlook
The nickel-catalyzed activation of the C–N bond in amides represents a paradigm shift in synthetic strategy, transforming a traditionally inert functional group into a versatile handle for molecular construction. [3]The protocol detailed herein for N,2-dimethyl-N-phenylbenzamide provides a robust framework for accessing complex ketone architectures, which are prevalent in medicinal chemistry and materials science. This methodology is characterized by its use of an earth-abundant metal, broad functional group tolerance, and predictable mechanistic pathway.
For professionals in drug development, this technology offers a novel retrosynthetic disconnection, enabling the late-stage functionalization of complex molecules containing amide moieties. As research continues to expand the scope and efficiency of these reactions, we anticipate that amide cross-couplings will become an indispensable tool in the synthetic chemist's arsenal.
References
-
Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization. (n.d.). Issuu. Retrieved February 8, 2026, from [Link] S. S. C./s/11993246
-
Mehta, M. M., Boit, T. B., Dander, J. E., & Garg, N. K. (2020). Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters, 22(1), 1–5. [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. (2021, September 30). Semantic Scholar. Retrieved February 8, 2026, from [Link]
-
Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. (n.d.). UDSpace. Retrieved February 8, 2026, from [Link]
-
Dander, J. E., Baker, E. L., & Garg, N. K. (2017). Nickel-catalyzed transamidation of aliphatic amide derivatives. Chemical Science, 8(9), 6433–6438. [Link]
-
Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 8, 2026, from [Link]
-
1.17 Nickel-Catalyzed Cross Coupling via C—O and C—N Activation. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 8, 2026, from [Link]
-
Breaking Amides using Nickel Catalysis. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Nickel-Catalyzed C–CN Bond Formation via Decarbonylative Cyanation of Esters, Amides, and Intramolecular Recombination Fragment Coupling of Acyl Cyanides. (n.d.). Organic Letters (ACS Publications). Retrieved February 8, 2026, from [Link]
-
Shields, J. D., & Sanford, M. S. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 132-135. [Link]
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Nickel-catalyzed C–O/N–H, C–S/N–H, and C–CN/N–H annulation of aromatic amides with alkynes: C–O, C–S, and C–CN activation. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]
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Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 121(1), 796-848. [Link]
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Nickel-Catalyzed Alkylation of Amide Derivatives. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. (n.d.). NIH. Retrieved February 8, 2026, from [Link]
-
versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. (2025, January 7). ResearchGate. Retrieved February 8, 2026, from [Link]
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Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides. (2023, July 6). ResearchGate. Retrieved February 8, 2026, from [Link]
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Knapp, R. R., Bulger, A. S., & Garg, N. K. (2020). Nickel-Catalyzed Conversion of Amides to Carboxylic Acids. Organic Letters, 22(7), 2833–2837. [Link]
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Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
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Nickel-Catalyzed Functionalization Reactions Involving C–H Bond Activation via an Amidate-Promoted Strategy and Its Extension to the Activation of C–F, C–O, C–S, and C–CN Bonds. (2023, October 11). ACS Publications. Retrieved February 8, 2026, from [Link]
-
Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. (n.d.). ChemRxiv. Retrieved February 8, 2026, from [Link]
-
Zhang, P., et al. (2016). Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 14(41), 9843-9853. [Link]
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Application Note and Protocol: A Comprehensive Guide to the N-Methylation of N-Phenyl-2-Methylbenzamide
Introduction: The Significance of N-Methylation in Modern Drug Discovery
The strategic incorporation of a methyl group onto a nitrogen atom within a bioactive molecule, a process known as N-methylation, is a cornerstone of modern medicinal chemistry. This seemingly subtle structural modification can profoundly influence a compound's pharmacological profile. N-methylation can enhance metabolic stability by blocking sites susceptible to N-dealkylation, improve cell membrane permeability, and fine-tune the binding affinity to biological targets.[1][2] N-phenyl-2-methylbenzamide serves as a valuable scaffold in drug discovery, and its N-methylated counterpart is a key target for exploring structure-activity relationships (SAR). This guide provides a detailed, field-proven protocol for the N-methylation of N-phenyl-2-methylbenzamide, contextualized with mechanistic insights and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Chemical Overview and Mechanistic Considerations
The N-methylation of a secondary amide, such as N-phenyl-2-methylbenzamide, proceeds via a nucleophilic substitution reaction. The amide nitrogen, being weakly nucleophilic, requires deprotonation by a suitable base to form a more reactive amidate anion. This anion then attacks the electrophilic methyl group of the methylating agent.
A significant challenge in the N-methylation of amides is the potential for competing O-alkylation, leading to the formation of an imidate ester. The regioselectivity of the reaction (N- vs. O-alkylation) is influenced by several factors, including the nature of the substrate, the solvent, the counter-ion of the base, and the methylating agent.[3] Generally, polar aprotic solvents and harder counter-ions favor N-alkylation.
Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but also toxic and carcinogenic.[1][4][5] Newer, safer alternatives have been developed, such as trimethylsulfoxonium iodide and phenyl trimethylammonium iodide.[1][3] For the purpose of this guide, we will focus on the classical and widely understood method using methyl iodide, which provides a solid foundation for understanding the fundamental principles of this transformation.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-methylation of N-phenyl-2-methylbenzamide.
Caption: General workflow for the N-methylation of N-phenyl-2-methylbenzamide.
Detailed Experimental Protocol
This protocol is designed for the N-methylation of N-phenyl-2-methylbenzamide using methyl iodide and sodium hydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-phenyl-2-methylbenzamide | ≥98% | Commercially Available | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Strong base, handle with care |
| Methyl Iodide (CH₃I) | ≥99% | Commercially Available | Methylating agent, toxic and volatile |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially Available | Reaction solvent |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Commercially Available | Quenching solution |
| Ethyl Acetate (EtOAc) | ACS Reagent | Commercially Available | Extraction solvent |
| Brine (Saturated NaCl solution) | ACS Reagent | Commercially Available | Washing solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| Hexanes | ACS Reagent | Commercially Available | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenyl-2-methylbenzamide (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of amide).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt of the amide forms.
-
-
Methylation:
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.[6]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Purification:
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient base or reaction time. | Ensure anhydrous conditions. Increase the amount of base slightly (to 1.5 eq) or extend the reaction time. |
| Formation of O-methylated byproduct | Reaction conditions favoring O-alkylation. | Use a more polar aprotic solvent like DMF. Consider using a different base with a "harder" counter-ion (e.g., potassium tert-butoxide).[2] |
| Double Methylation | Not applicable for a secondary amide. | This is a concern for primary amides.[1] |
| Difficult Purification | Close Rf values of starting material and product. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Methyl Iodide: A toxic, volatile, and carcinogenic compound.[4][5] Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
General: Always wear appropriate personal protective equipment and work in a well-ventilated area.
Alternative N-Methylation Strategies
While the methyl iodide protocol is a classic, several modern alternatives offer improved safety and selectivity.
-
Dimethyl Sulfate: Another common methylating agent, but also highly toxic.[4][5]
-
Trimethylsulfoxonium Iodide: A less toxic alternative to methyl iodide.[3]
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): A safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselectivity for N-methylation.[1][5]
-
Tetramethylammonium Fluoride (TMAF): A metal-free option that is effective for a broad range of substrates.[10]
-
Ruthenium-Catalyzed N-Methylation with Methanol: A "green" chemistry approach using methanol as the methyl source.[11]
Conclusion
The N-methylation of N-phenyl-2-methylbenzamide is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this guide, utilizing the well-established methyl iodide and sodium hydride method, provides a robust and reproducible procedure. By understanding the underlying mechanism, potential side reactions, and safety considerations, researchers can confidently and effectively synthesize the desired N-methylated product. For projects where safety and milder conditions are paramount, the exploration of modern methylating reagents is highly encouraged.
References
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Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]
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ACS Publications. (2019, July 12). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. [Link]
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PMC. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
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ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. [Link]
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Organic Chemistry Portal. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. [Link]
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Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
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Supporting Information. Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds. [Link]
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Application Notes & Protocols: A Guide to the Preparation and Use of Twisted Amides in Cross-Coupling Reactions
Abstract
The amide bond, a cornerstone of chemical and biological structures, is notoriously stable and unreactive due to its characteristic resonance stabilization. This guide delves into the innovative strategy of ground-state destabilization through amide bond twisting, a paradigm shift that transforms inert amides into versatile electrophiles for transition-metal-catalyzed cross-coupling reactions. We provide a comprehensive overview of the rationale behind this activation strategy, detailed protocols for the synthesis of key classes of "twisted" amides—including N-acyl-glutarimides, N-acyl-succinimides, and N-acylsaccharins—and their application in powerful synthetic transformations such as Suzuki-Miyaura and decarbonylative couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this cutting-edge methodology to forge new carbon-carbon and carbon-heteroatom bonds.
Introduction: Overcoming the Inertia of the Amide Bond
For decades, the planarity and resonance energy (15-20 kcal/mol) of the amide bond have rendered it one of the most robust functional groups in organic chemistry, ideal for its structural role in peptides and polymers but challenging as a reactive handle.[1] Traditional cross-coupling reactions, pivotal in modern synthesis, have largely relied on more reactive electrophiles like aryl halides.[2] The direct use of amides in such reactions remained a formidable challenge due to the difficulty of achieving oxidative addition across the strong N–C(O) acyl bond.[3][4]
The concept of activating amides by distorting their planar geometry has emerged as a transformative solution.[5][6] By physically twisting the amide bond, the crucial nN → π*C=O orbital overlap that confers stability is disrupted.[7] This process, known as ground-state destabilization, imparts amino-ketone-like reactivity, making the formerly inert N–C bond susceptible to cleavage by transition metal catalysts.[8][9] This guide focuses on acyclic twisted amides, where the twist is induced electronically by specific N-substituents, offering a broadly applicable and synthetically valuable approach to amide activation.[5][8]
The Principle of Amide Bond Twisting: A Mechanistic Overview
The reactivity of a twisted amide is a direct consequence of its high-energy ground state. Unlike planar amides where the nitrogen lone pair is delocalized into the carbonyl π-system, twisted amides feature a nitrogen lone pair that is largely orthogonal to the carbonyl group. This geometric constraint prevents resonance, raises the ground-state energy of the molecule, and weakens the N–C bond.
The most effective modern strategies induce this twist by attaching activating groups to the amide nitrogen. Groups like glutarimide, succinimide, or saccharin contain their own carbonyls or sulfonyls. The amide nitrogen's lone pair is delocalized into the activating group, precluding delocalization into the acyl carbonyl and forcing the N-C(O) bond into a high-energy, twisted conformation.[1][8] N-acyl-glutarimides, for instance, can achieve an almost perfectly perpendicular twist of ~90°, making them exceptionally reactive precursors.[8][10]
Caption: Geometric and electronic contrast between a stable planar amide and a reactive twisted amide.
Preparation of Key Twisted Amide Precursors
The most common method for synthesizing these activated amides is the straightforward coupling of an acyl chloride with the corresponding nitrogen-containing activating group.[11][12]
General Protocol for the Synthesis of N-Acyl Imides
This protocol describes a general procedure for the synthesis of N-acyl-glutarimides, -succinimides, and -saccharins from the corresponding acyl chloride.
Materials:
-
Acyl chloride (1.0 equiv)
-
Imide (glutarimide, succinimide, or saccharin) (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the imide (e.g., glutarimide, 1.1 equiv) and anhydrous solvent (e.g., DCM).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., triethylamine, 1.5 equiv) to the stirred suspension.
-
Add the acyl chloride (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl imide.
Properties of Common Twisted Amide Classes
The choice of activating group is critical as it directly influences the degree of twist and, consequently, the reactivity of the amide in cross-coupling.
| Activating Group | Typical Twist Angle (τ) | N-C Bond Length (Å) | Key Features & References |
| N-Acyl-glutarimide | 85-89° | ~1.52 | Highly twisted and most reactive precursors.[8][10] |
| N-Acyl-succinimide | ~46° | ~1.44 | Moderately twisted, offering higher stability.[11] |
| N-Acylsaccharin | - | - | Bench-stable, highly reactive, and easily prepared from inexpensive saccharin.[13] |
| N,N-Boc₂-amide | ~83° | - | Rapidly synthesized from primary amides.[9][14] |
Application in Cross-Coupling Reactions: Protocols and Workflows
Twisted amides are exceptional electrophiles for a range of palladium- and nickel-catalyzed cross-coupling reactions. Their utility is most prominently demonstrated in acylative couplings to form ketones and in decarbonylative couplings to form C-C or C-heteroatom bonds.[2][13]
Caption: General workflow from starting materials to the final cross-coupled product.
Protocol: Acyl Suzuki-Miyaura Coupling for Ketone Synthesis
This protocol details a representative Suzuki-Miyaura reaction using an N-acyl-glutarimide and an arylboronic acid to synthesize a biaryl ketone.[3][15]
Materials:
-
N-Acyl-glutarimide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., [Pd(NHC)(sulfide)Cl₂], 2-5 mol%)[3]
-
Base (e.g., K₂CO₃ or CsF, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the N-acyl-glutarimide (1.0 equiv), arylboronic acid (1.5 equiv), palladium precatalyst (e.g., 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired ketone product.
Key Mechanistic Steps in Catalysis
The catalytic cycle for these reactions generally involves three key steps:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition into the activated N–C(O) bond of the twisted amide. This is the crucial step enabled by ground-state destabilization.[3][9]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent) transfers its organic group to the metal center.[16]
-
Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the new C-C bond and regenerating the active catalyst.
For decarbonylative couplings , an additional step of CO extrusion occurs after the oxidative addition, generating a versatile aryl-metal intermediate that then proceeds through the rest of the cycle.[2][17]
Troubleshooting and Experimental Considerations
-
Moisture Sensitivity: Many twisted amides, particularly the highly reactive ones, can be sensitive to hydrolysis.[18] Ensure all reactions are performed under strictly anhydrous conditions with dry solvents and an inert atmosphere.
-
Catalyst Selection: While palladium catalysts are common, nickel catalysts have also shown great efficacy, especially in decarbonylative processes and for coupling with alkyl electrophiles.[13] The choice of ligand on the metal is critical and often requires screening.
-
Base Compatibility: The choice of base can significantly impact the reaction outcome. Weaker bases are often preferred to prevent undesired side reactions, such as epimerization or degradation of sensitive substrates.
-
Substrate Scope: While broadly applicable, some functional groups on the amide or coupling partner may be incompatible. It is advisable to consult the literature for specific substrate limitations. For example, some N-acyl-glutarimides are compatible with alkyl groups, showcasing the versatility of the method.[19]
Conclusion
The preparation and application of twisted amides represent a significant advancement in synthetic organic chemistry. By leveraging the principles of ground-state destabilization, this strategy effectively transforms one of chemistry's most stable functional groups into a reactive and versatile coupling partner. The protocols and insights provided herein offer a practical framework for researchers to employ this powerful technology, enabling the construction of complex molecules and streamlining synthetic routes in drug discovery and materials science.
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Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry - ACS Publications. [Link]
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Structures of Highly Twisted Amides Relevant to Amide N-C Cross-Coupling: Evidence for Ground-State Amide Destabilization. PubMed. [Link]
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Twisted Amides: From Obscurity to Broadly Useful Transition-Metal-Catalyzed Reactions by N-C Amide Bond Activation. PubMed. [Link]
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Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]
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Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]
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Halide Abstraction-Mediated Synthesis of a Highly Twisted Amide. ACS Publications. [Link]
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
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Twisted Amides: From Obscurity to Broadly Useful Transition-Metal Catalyzed Reactions by N-C Amide Bond Activation. ResearchGate. [Link]
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Synthesis, structure and reactions of the most twisted amide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]
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A novel acenaphthoimidazolyidene oxazolinic palladium complex and its efficient catalysis in Suzuki–Miyaura cross-coupling reactions of N-acyl-glutarimides via N–C cleavage. RSC Publishing. [Link]
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Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization: Highly Twisted Rotationally-Inverted Acyclic Am. NSF PAR. [Link]
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Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PMC. [Link]
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Twisted Amides. Kimika Teorikoa - EHU. [Link]
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General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. PMC. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science (RSC Publishing). [Link]
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Acyl and Decarbonylative Suzuki Coupling of N-Acetyl Amides: Electronic Tuning of Twisted, Acyclic Amides in Catalytic Carbon–Nitrogen Bond Cleavage. ACS Catalysis - ACS Publications. [Link]
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- 18. Synthesis, structure and reactions of the most twisted amide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. A novel acenaphthoimidazolyidene oxazolinic palladium complex and its efficient catalysis in Suzuki–Miyaura cross-coupling reactions of N-acyl-glutarimides via N–C cleavage - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Nickel-Catalyzed Esterification of N,2-dimethyl-N-phenylbenzamide via Selective C–N Bond Cleavage
For Research, Scientific, and Drug Development Professionals
Abstract
The selective transformation of amides into esters represents a formidable challenge in organic synthesis due to the inherent stability of the amide bond. This application note details a strategic protocol for the catalytic esterification of a sterically hindered tertiary amide, N,2-dimethyl-N-phenylbenzamide, through transition-metal-catalyzed C–N bond cleavage. Leveraging a nickel-based catalytic system, this methodology provides a framework for converting robust amides into valuable ester functionalities under mild conditions, a transformation of significant interest in medicinal chemistry and materials science for late-stage functionalization and scaffold diversification.
Introduction: The Challenge of Amide Bond Inertness
Amides are ubiquitous functional groups in pharmaceuticals, natural products, and polymers. Their remarkable stability, arising from resonance delocalization between the nitrogen lone pair and the carbonyl group, makes them poor electrophiles and renders their cleavage synthetically difficult.[1] Traditional methods for amide-to-ester conversion often necessitate harsh acidic or basic conditions and a large excess of the alcohol nucleophile, limiting functional group tolerance and substrate scope.[1]
The direct, catalytic cleavage of the amide C–N bond to form a new C–O bond is a highly attractive and atom-economical strategy.[2] Transition-metal catalysis has emerged as a powerful tool for activating otherwise inert bonds.[3] Specifically, nickel catalysis has shown significant promise in activating and cleaving amide C–N bonds for cross-coupling reactions, including esterification.[1][4] These methods offer a milder alternative, proceeding through an oxidative addition of the C–N bond to a low-valent metal center.[1]
This protocol focuses on the specific substrate N,2-dimethyl-N-phenylbenzamide, which presents a significant steric challenge due to the ortho-methyl group on the benzoyl moiety and the N-methyl group. Steric hindrance can impede the approach of the catalyst and the alcohol nucleophile, making this transformation particularly demanding.[5] The protocol described herein is designed to address these challenges by employing a carefully selected nickel catalyst and ligand system.
Mechanistic Rationale: The Role of Nickel Catalysis
The proposed catalytic cycle for the nickel-catalyzed esterification of amides provides a clear rationale for the selection of reagents and conditions. The cycle is believed to proceed through several key steps, as illustrated below.
Figure 1: Proposed Catalytic Cycle for Nickel-Catalyzed Amide Esterification.
Causality Behind the Steps:
-
Oxidative Addition: The cycle commences with the oxidative addition of the amide's C–N bond to a low-valent Ni(0) catalyst. This is often the rate-determining step and is crucial for activating the otherwise stable amide.[3] The steric hindrance of the N,2-dimethyl-N-phenylbenzamide makes this step particularly challenging.
-
Ligand Exchange: The resulting acyl-nickel(II) intermediate undergoes ligand exchange with the alcohol nucleophile. This step displaces the amine moiety, which is subsequently protonated to form the amine byproduct.
-
Reductive Elimination: The final step is the reductive elimination from the acyl-nickel(II) alkoxide intermediate, which forms the desired ester product and regenerates the active Ni(0) catalyst, allowing the cycle to continue.[6]
The selection of an appropriate ligand is critical to modulate the steric and electronic properties of the nickel center, facilitating each step of the catalytic cycle.
Experimental Protocol: Step-by-Step Guide
This protocol is adapted from established procedures for the nickel-catalyzed esterification of sterically hindered and aliphatic amides.[4][7]
3.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,2-dimethyl-N-phenylbenzamide | >98% | Custom Synthesis/Commercial | Substrate |
| Nickel(II) chloride (NiCl₂) | Anhydrous, 98% | Standard Supplier | Catalyst Precursor |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | >98% | Standard Supplier | Ligand Precursor |
| Sodium tert-butoxide (NaOtBu) | >98% | Standard Supplier | Base |
| Alcohol (e.g., Benzyl Alcohol) | Anhydrous, >99% | Standard Supplier | Nucleophile |
| Toluene | Anhydrous, >99.8% | Standard Supplier | Solvent |
| Schlenk flask / Glovebox | N/A | N/A | For inert atmosphere |
3.2 Catalyst Preparation (In Situ)
Safety Note: Handle all reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Solvents should be anhydrous.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂ (5 mol%, e.g., 6.5 mg for a 1.0 mmol reaction scale) and IPr·HCl (10 mol%, 42.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Add NaOtBu (15 mol%, 14.4 mg) to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active Ni(0) catalyst is often indicated by a color change.
3.3 Esterification Reaction
-
To the flask containing the pre-formed catalyst, add N,2-dimethyl-N-phenylbenzamide (1.0 equiv, 225.3 mg, 1.0 mmol).
-
Add the desired alcohol (e.g., Benzyl Alcohol, 1.2 equiv, 124 µL, 1.2 mmol) via syringe. A slight excess of the alcohol is recommended.[7]
-
Seal the Schlenk flask and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS by taking aliquots.
3.4 Workup and Purification
-
After the reaction is complete (as determined by monitoring), cool the flask to room temperature.
-
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired ester.
Workflow Visualization
The following diagram illustrates the key steps of the experimental workflow.
Figure 2: Step-by-step experimental workflow for the esterification reaction.
Expected Outcomes and Troubleshooting
| Parameter | Expected Range/Observation | Troubleshooting for Poor Performance |
| Yield | 60-85% (Varies with alcohol) | • Low Conversion: Increase reaction time or temperature. Ensure anhydrous conditions. Check catalyst activity. |
| Purity | >95% after chromatography | • Side Products: Lower reaction temperature. Screen different ligands or catalyst precursors. |
| Byproducts | N-methylaniline | • Incomplete Reaction: Confirm complete consumption of starting material via GC-MS or TLC before workup. |
| Catalyst Activity | Sensitive to air and moisture | • No Reaction: Use a glovebox for catalyst preparation. Ensure all glassware is flame-dried and solvents are rigorously dried. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the nickel-catalyzed esterification of the sterically demanding substrate, N,2-dimethyl-N-phenylbenzamide. By explaining the mechanistic rationale behind the catalytic cycle and providing a detailed, step-by-step guide, this document serves as a valuable resource for researchers in organic synthesis and drug development. The ability to selectively cleave and functionalize robust amide bonds under relatively mild conditions opens new avenues for molecular design and the synthesis of complex chemical entities.
References
-
ResearchGate. Catalytic esterification via the C–N bond cleavage of tertiary amides. Available at: [Link]
-
RSC Publishing. Transamidation via C–N bond cleavage of amides and tertiary amines. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by C-N bond cleavage. Available at: [Link]
-
ACS Publications. The Ruthenium-Catalyzed Reduction and Reductive N-Alkylation of Secondary Amides with Hydrosilanes: Practical Synthesis of Secondary and Tertiary Amines by Judicious Choice of Hydrosilanes. The Journal of Organic Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. Transition-metal-catalysed C-N bond activation. Available at: [Link]
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Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds. Available at: [Link]
-
CBSE Academic. Chemistry (Class XII). Available at: [Link]
-
ACS Publications. Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. Organic Letters. Available at: [Link]
-
ACS Publications. Ruthenium-Catalyzed Oxidation of Alcohols into Amides. Organic Letters. Available at: [Link]
-
ResearchGate. A Convenient Method for Cleavage of Amide C—N Bond. Available at: [Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
NIH. Nickel-Catalyzed Esterification of Aliphatic Amides. Available at: [Link]
-
Chemical Communications (RSC Publishing). Palladium-catalyzed C(carbonyl)–C bond cleavage of amides: a facile access to phenylcarbamate derivatives with alcohols. Available at: [Link]
-
Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. Available at: [Link]
-
ResearchGate. Methods for esterification reactions of amides a Transition.... Available at: [Link]
-
RSC Publishing. Nickel-catalyzed transamidation of aliphatic amide derivatives. Available at: [Link]
-
ACS Publications. Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. Ruthenium-Catalyzed Redox-Neutral and Single-Step Amide Synthesis from Alcohol and Nitrile with Complete Atom Economy. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. Available at: [Link]
-
PubMed. Computational study of the effects of steric hindrance on amide bond cleavage. Available at: [Link]
-
PubMed. Nickel-Catalyzed Esterification of Aliphatic Amides. Available at: [Link]
-
Ruthenium-Catalyzed Direct CH Amidation of Arenes Including Weakly Coordinating Aromatic Ketones. Available at: [Link]
-
RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Available at: [Link]
-
PubMed. Palladium-catalyzed Suzuki-Miyaura Coupling of Amides by Carbon-Nitrogen Cleavage: General Strategy for Amide N-C Bond Activation. Available at: [Link]
-
YouTube. Nickel-Catalyzed Anti-Markovnikov Hydroarylation of Unactivated Alkenes with Dr. Noam Saper. Available at: [Link]
-
YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]
-
Organic Chemistry Portal. Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups. Available at: [Link]
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Application Notes & Protocols: Synthesis of Atropisomeric Amides via N-Methyl-o-toluanilide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Axial Chirality in Amides
Atropisomerism is a unique form of stereoisomerism resulting from restricted rotation around a single bond, creating a chiral axis.[1] Unlike point chirality, which involves a stereogenic center, atropisomers are conformers that can be isolated as stable, non-interconverting enantiomers or diastereomers.[1][2] This phenomenon is particularly relevant in drug discovery and materials science, as the distinct three-dimensional arrangement of atropisomeric molecules often leads to significantly different biological activities and material properties.[3][4]
Amides, particularly N-aryl amides, are a critical class of compounds that can exhibit atropisomerism.[3] The restricted rotation typically arises from steric hindrance between bulky substituents on the nitrogen and the aryl ring. N-methyl-o-toluanilides have emerged as highly valuable precursors for accessing these chiral structures. The ortho-methyl group on the aniline ring and the substituents on the acyl group create a sterically demanding environment that raises the rotational barrier, allowing for the synthesis and isolation of configurationally stable atropisomers.
This guide provides a detailed exploration of the synthesis of atropisomeric amides using N-methyl-o-toluanilide precursors. It covers the mechanistic principles, provides detailed experimental protocols for precursor synthesis and subsequent atroposelective transformations, and outlines methods for characterization and analysis.
Mechanistic Principles: Controlling the Chiral Axis
The key to synthesizing atropisomeric amides is to control the conformation around the N-aryl (C-N) or aryl-carbonyl (C-C) bond during the final bond-forming or functionalization step. The stability of the resulting atropisomers is determined by the rotational energy barrier; a barrier high enough to allow for isolation at a given temperature (half-life >1000 seconds) is the practical definition of a stable atropisomer.[1]
In the context of N-methyl-o-toluanilides, the primary chiral axis is the C–N bond between the nitrogen and the tolyl group. The synthetic strategies often rely on two main approaches:
-
Asymmetric C-H Functionalization: This modern approach involves the use of a chiral catalyst to directly functionalize a C-H bond on the aniline or acyl moiety in an enantioselective manner. The catalyst differentiates between the two prochiral ortho-positions or faces of the molecule, thereby setting the axial chirality. Transition metal-catalyzed C-H activation has become a powerful, atom-economical strategy for this purpose.[5]
-
Diastereoselective Methods: These methods often employ a chiral auxiliary attached to the precursor. The existing stereocenter on the auxiliary directs a subsequent reaction, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the enantioenriched atropisomeric amide.
The choice of strategy depends on the desired target molecule, available starting materials, and the required level of stereochemical purity.
Experimental Workflows and Logical Relationships
The synthesis of atropisomeric amides from N-methyl-o-toluanilide precursors follows a logical progression. The initial step is the synthesis of the precursor itself, which is then subjected to an atroposelective reaction.
Caption: General workflow for atropisomeric amide synthesis.
Protocol 1: Synthesis of N-Methyl-o-toluanilide Precursor
This protocol details the preparation of a generic N-methyl-o-toluanilide, which serves as the starting material for atroposelective transformations. The procedure involves two main steps: N-methylation of o-toluidine followed by acylation.
Rationale: The N-methylation step is crucial for introducing one of the key steric-directing groups. The subsequent acylation with a substituted acid chloride installs the amide functionality and the second aryl group, creating the prochiral anilide scaffold.
Materials:
-
o-Toluidine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Substituted benzoyl chloride (e.g., 2-iodobenzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: N-Methylation of o-Toluidine
-
To a round-bottom flask charged with o-toluidine (1.0 eq) and potassium carbonate (2.0 eq), add dry acetonitrile.
-
Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The crude N-methyl-o-toluidine is often pure enough for the next step, or can be purified by distillation.
Part B: Acylation of N-Methyl-o-toluidine
-
Dissolve N-methyl-o-toluidine (1.0 eq) in dry dichloromethane (DCM) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.
-
Slowly add a solution of the desired acid chloride (e.g., 2-iodobenzoyl chloride, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-methyl-o-toluanilide precursor.
Self-Validation:
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity: Assess purity by TLC and NMR. The presence of a single spot on TLC and clean NMR spectra indicates successful synthesis and purification.
Protocol 2: Atroposelective Synthesis via Palladium-Catalyzed C-H Olefination
This protocol is an example of an asymmetric C-H functionalization to construct an axially chiral amide. It utilizes a chiral amino acid as a transient directing group in a palladium-catalyzed reaction.[6]
Rationale: This method provides a highly efficient and enantioselective route to atropisomeric amides.[6] The palladium catalyst, in conjunction with a chiral ligand (in this case, an amino acid), coordinates to the substrate and directs the C-H activation to one of the two enantiotopic C-H bonds ortho to the amide nitrogen. The subsequent olefination "locks" the conformation, creating the atropisomer. The base is crucial as it can impede the rotation of the newly formed product, preserving the high enantioselectivity.[6]
Caption: Simplified catalytic cycle for atroposelective C-H olefination.
Materials:
-
N-Methyl-o-toluanilide precursor (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Chiral amino acid ligand (e.g., Ac-L-Ala-OH, 20 mol%)
-
Ethyl acrylate (2.0 eq)
-
Potassium bicarbonate (KHCO₃, 2.0 eq)
-
2-Methyl-2-butanol (t-Amyl alcohol) as solvent
-
Anhydrous reaction vessel
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-methyl-o-toluanilide precursor, Pd(OAc)₂, the chiral amino acid ligand, and KHCO₃.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 2-methyl-2-butanol via syringe.
-
Add ethyl acrylate via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate) to isolate the atropisomeric amide product.
Self-Validation and Data Analysis:
-
Yield and Stereoselectivity: Calculate the isolated yield. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Rotational Stability: To confirm the product is a stable atropisomer, the sample can be heated in a suitable solvent (e.g., toluene) for a defined period, and the ee can be re-measured by chiral HPLC. A lack of racemization indicates high configurational stability.
Table 1: Representative Data for Atroposelective C-H Olefination
| Entry | Precursor Substituent (R) | Ligand | Yield (%) | ee (%) |
| 1 | H | Ac-L-Ala-OH | 85 | 95 |
| 2 | 4-OMe | Ac-L-Val-OH | 81 | 97 |
| 3 | 4-Cl | Ac-L-t-Leu-OH | 79 | 92 |
Note: Data are illustrative and based on typical outcomes reported in the literature.
Conclusion and Outlook
The use of N-methyl-o-toluanilide precursors provides a robust and versatile platform for the synthesis of axially chiral amides. Modern catalytic methods, particularly asymmetric C-H functionalization, have significantly advanced the field, enabling the construction of these valuable molecules with high efficiency and stereoselectivity.[5][7] These protocols offer reliable starting points for researchers aiming to explore the rich chemical space of atropisomeric amides for applications in drug development, catalysis, and materials science. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and exploring novel atroposelective transformations.
References
-
Synthesis of atropisomeric amides. ResearchGate. Available at: [Link]
-
Atropisomer. Wikipedia. Available at: [Link]
-
Atropisomeric Amides as Chiral Ligands: Using (−)-Sparteine-Directed Enantioselective Silylation to Control the Conformation of a Stereogenic Axis. ACS Publications. Available at: [Link]
-
Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Atropisomerism in the Pharmaceutically Relevant Realm. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Axially Chiral Compounds via Transition Metal-Catalyzed Atroposelective C-H Functionalization. PubMed. Available at: [Link]
-
Atropisomerism in medicinal chemistry: challenges and opportunities. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. ResearchGate. Available at: [Link]
-
Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Resolution of Secondary Alcohols Utilizing Chiral Isothiourea Catalysts: Application Notes and Protocols
Introduction
The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical development and materials science. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, remains a powerful strategy for accessing chiral molecules. While the specific compound "N,2-dimethyl-N-phenylbenzamide" is not documented in the scientific literature as a catalyst or auxiliary for kinetic resolution, this application note will focus on a closely related and highly effective class of organocatalysts: chiral isothioureas. These catalysts, particularly derivatives of benzotetramisole, have emerged as exceptionally versatile and selective promoters for the acylative kinetic resolution of secondary alcohols.
This guide provides a comprehensive overview of the application of the chiral isothiourea catalyst, (S)-Homobenzotetramisole (HBTM), in the kinetic resolution of secondary alcohols. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the analysis of the results, offering researchers a practical and insightful resource for implementing this powerful synthetic methodology.
Physicochemical Properties of (S)-Homobenzotetramisole (HBTM)
A thorough understanding of the catalyst's properties is crucial for its effective application. The table below summarizes key physicochemical data for (S)-Homobenzotetramisole.
| Property | Value |
| IUPAC Name | (S)-2,3,5,6-Tetrahydro-5-phenylimidazo[2,1-b]thiazole |
| CAS Number | 30093-98-4 |
| Molecular Formula | C11H12N2S |
| Molecular Weight | 204.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-122 °C |
| Solubility | Soluble in most common organic solvents (e.g., CH2Cl2, THF, Toluene) |
| Chirality | (S)-enantiomer |
The Principle of Kinetic Resolution via Enantioselective Acylation
The kinetic resolution of secondary alcohols using a chiral isothiourea catalyst like HBTM relies on the differential rate of acylation for the two enantiomers of the alcohol. The catalyst selectively activates an acylating agent, typically an anhydride, to form a chiral acyl-isothiouronium ion intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol over the other, leading to the formation of an enantioenriched ester and leaving the unreacted, enantioenriched alcohol.
The key to the high enantioselectivity of this process lies in the specific, non-covalent interactions between the chiral catalyst-acylating agent complex and the enantiomers of the alcohol in the transition state. These interactions create a significant energy difference between the diastereomeric transition states, resulting in a large rate difference for the acylation of the two enantiomers.
Catalytic Cycle of Isothiourea-Mediated Acylation
The catalytic cycle for the HBTM-catalyzed enantioselective acylation of a secondary alcohol is depicted below.
Caption: Catalytic cycle for the kinetic resolution of a secondary alcohol using (S)-HBTM.
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol
This protocol provides a detailed, step-by-step methodology for the kinetic resolution of racemic 1-phenylethanol using (S)-HBTM as the catalyst and acetic anhydride as the acylating agent.
Materials and Reagents:
-
(S)-Homobenzotetramisole ((S)-HBTM)
-
Racemic 1-phenylethanol
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Syringes for liquid transfer
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the kinetic resolution of 1-phenylethanol.
Detailed Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-HBTM (0.01 mmol, 1 mol%) and racemic 1-phenylethanol (1.0 mmol). Dissolve the solids in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.5 mmol) followed by the slow, dropwise addition of acetic anhydride (0.6 mmol).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the unreacted 1-phenylethanol from the 1-phenylethyl acetate product.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered alcohol and the ester product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Analysis and Interpretation
The success of a kinetic resolution experiment is evaluated by determining the conversion, the enantiomeric excess (ee) of the product and the unreacted starting material, and the selectivity factor (s).
Calculation of Enantiomeric Excess (ee):
ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100
where (R) and (S) are the amounts (e.g., peak areas from chromatography) of the R and S enantiomers, respectively.
Calculation of Conversion (c):
c = ee_sm / (ee_sm + ee_p)
where ee_sm is the enantiomeric excess of the starting material and ee_p is the enantiomeric excess of the product.
Calculation of Selectivity Factor (s):
s = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]
or
s = ln[(1 - c)(1 - ee_sm)] / ln[(1 - c)(1 + ee_sm)]
A higher selectivity factor indicates a more efficient kinetic resolution. For a synthetically useful kinetic resolution, an 's' value greater than 10 is generally desirable.
Example Data:
The following table presents typical results for the kinetic resolution of various secondary alcohols using a chiral isothiourea catalyst.
| Entry | Substrate (Alcohol) | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | Selectivity (s) |
| 1 | 1-Phenylethanol | 6 | 51 | 98 | 95 | >100 |
| 2 | 1-(1-Naphthyl)ethanol | 8 | 52 | 99 | 94 | >150 |
| 3 | 1-Indanol | 5 | 50 | 97 | 96 | 85 |
| 4 | trans-2-Phenyl-1-cyclohexanol | 12 | 49 | 96 | 98 | 120 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The acyl-isothiouronium intermediate is sensitive to moisture. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
-
Reaction Temperature: The enantioselectivity of the reaction is often temperature-dependent. Lowering the temperature can sometimes improve the selectivity factor, although it may also decrease the reaction rate.
-
Choice of Acylating Agent: While acetic anhydride is commonly used, other anhydrides or acylating agents can be employed. The nature of the acylating agent can influence both the reaction rate and the enantioselectivity.
-
Base: A non-nucleophilic base, such as triethylamine or 2,6-lutidine, is typically required to neutralize the acid generated during the reaction. The choice and amount of base can be critical for optimal results.
Conclusion
The use of chiral isothiourea catalysts, such as (S)-HBTM, provides a highly efficient and practical method for the kinetic resolution of secondary alcohols. This approach offers high enantioselectivity for a broad range of substrates under mild reaction conditions. By understanding the underlying principles and following the detailed protocols provided in this application note, researchers can effectively implement this powerful tool for the synthesis of enantioenriched alcohols and esters, which are valuable building blocks in academic and industrial research.
References
-
Birman, V. B.; Li, X.; Han, X.; Uffman, E. W. "Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts." The Journal of Organic Chemistry, 2007 , 72(25), 9631-9637. [Link]
-
Smith, A. D.; et al. "Isothiourea-Catalysed Acylative Kinetic and Dynamic Kinetic Resolution of Planar Chiral Paracyclophanols." Angewandte Chemie International Edition, 2021 , 60(31), 17056-17063. [Link]
-
Kinens, A.; Balkaitis, S.; Ahmad, O. K.; Piotrowski, D. W.; Suna, E. "Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall's Ruthenium Complex." The Journal of Organic Chemistry, 2021 , 86(10), 7189-7202. [Link]
-
Jacobsen, E. N. "Practical Considerations in Kinetic Resolution Reactions." Advanced Synthesis & Catalysis, 2001 , 343(1), 5-26. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,2-dimethyl-N-phenylbenzamide
Welcome to the technical support guide for the synthesis of N,2-dimethyl-N-phenylbenzamide. As researchers and drug development professionals, achieving high yield and purity is paramount. This document is designed to serve as a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern success in this synthesis. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, ensuring your experimental work is both efficient and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts for the synthesis of N,2-dimethyl-N-phenylbenzamide, establishing a baseline of knowledge for troubleshooting.
Question 1: What is the most common and efficient laboratory-scale method for synthesizing N,2-dimethyl-N-phenylbenzamide?
The most direct and widely employed method is the nucleophilic acyl substitution between 2-methylbenzoyl chloride and N-methylaniline.[1][2] This reaction is a classic example of the Schotten-Baumann reaction, which is robust and generally high-yielding when performed under the correct conditions.[3][4][5]
Question 2: Can you explain the mechanism of the Schotten-Baumann reaction for this specific synthesis?
Certainly. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A proton is lost from the nitrogen atom, yielding the final amide product, N,2-dimethyl-N-phenylbenzamide. The entire process generates one equivalent of hydrochloric acid (HCl) as a byproduct.
Sources
Technical Support Center: N-methyl-o-toluanilide NMR Spectra Troubleshooting
Welcome to the technical support guide for resolving common issues encountered during the NMR analysis of N-methyl-o-toluanilide. This resource is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis. Here, we address the frequently observed phenomenon of peak broadening in the spectra of N-methyl-o-toluanilide and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in the ¹H NMR spectrum of my N-methyl-o-toluanilide sample broad at room temperature?
A1: The primary reason for peak broadening in the NMR spectrum of N-methyl-o-toluanilide at ambient temperatures is a chemical exchange process, specifically the restricted rotation around the amide C-N bond.[1] Due to the partial double bond character of the amide linkage, rotation is hindered, leading to the existence of two distinct rotational isomers (rotamers).[1] At room temperature, the rate of interconversion between these rotamers is often on the same timescale as the NMR experiment. This dynamic equilibrium between the two conformations leads to a broadening of the NMR signals.[2]
Other potential, though less common, causes for peak broadening in any NMR spectrum include:
-
Poor instrument shimming: An inhomogeneous magnetic field across the sample.[2][3][4]
-
Sample concentration: High concentrations can lead to aggregation or increased viscosity.[4][5][6]
-
Paramagnetic impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.[2][6]
-
Low solubility: If the compound is not fully dissolved, this can lead to a non-homogenous sample.[4]
Troubleshooting Guide 1: Diagnosing and Resolving Peak Broadening Due to Restricted Rotation
Problem: The signals for the N-methyl and aromatic protons in the N-methyl-o-toluanilide spectrum are broad and poorly resolved at room temperature.
Underlying Cause: This is a classic indicator of dynamic chemical exchange, where the molecule is interconverting between two or more conformations at a rate that is intermediate on the NMR timescale.[7] For N-methyl-o-toluanilide, this is due to the restricted rotation around the amide bond, giving rise to cis and trans isomers relative to the carbonyl group. The ortho-methyl group on the aniline ring can further contribute to the rotational barrier.
Diagnostic Workflow: Variable Temperature (VT) NMR Spectroscopy
Variable Temperature (VT) NMR is the definitive technique to investigate dynamic processes like restricted rotation.[8][9][10] By altering the temperature of the sample, you can manipulate the rate of conformational exchange.[11]
Step-by-Step Experimental Protocol for VT-NMR:
-
Sample Preparation:
-
Dissolve an appropriate amount of N-methyl-o-toluanilide in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d₈, DMSO-d₆).
-
Ensure the sample is homogeneous and free of particulate matter.[12]
-
-
Initial Room Temperature Spectrum:
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C or 298 K) to serve as a baseline.
-
-
High-Temperature Experiments:
-
Incrementally increase the temperature of the NMR probe (e.g., in 10-15°C steps).
-
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
As the temperature increases, the rate of rotation around the C-N bond will increase.[9]
-
Expected Observation: The broad peaks will sharpen and eventually coalesce into single, time-averaged signals. This is the "fast exchange" regime.[7]
-
-
Low-Temperature Experiments:
-
Carefully decrease the temperature from ambient in a stepwise manner.
-
Expected Observation: As the temperature decreases, the rate of rotation will slow down. The broad peaks should resolve into two distinct sets of signals, one for each of the two rotamers. This is the "slow exchange" regime.[7][8]
-
-
Identifying the Coalescence Temperature (T_c):
Data Interpretation and Analysis
| Temperature Range | Exchange Rate | Expected Spectral Appearance |
| High Temperature | Fast | Sharp, single set of averaged peaks. |
| Coalescence (T_c) | Intermediate | Very broad, coalesced peak.[14] |
| Low Temperature | Slow | Two distinct, sharp sets of peaks for each rotamer.[8] |
Once the coalescence temperature is determined, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.[13] This provides a quantitative measure of the rotational barrier.
Troubleshooting Guide 2: Ruling Out Sample Preparation and Instrumental Artifacts
Problem: All peaks in the spectrum are broad, not just those expected to be involved in conformational exchange.
Underlying Cause: This suggests a more general issue with the sample or the instrument, rather than a specific chemical phenomenon like restricted rotation.[2][3]
Systematic Checks and Solutions
-
Instrumental Factors:
-
Sample-Related Issues:
-
Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[4][6][15] High concentrations can also promote self-aggregation.[16]
-
Solution: Prepare a more dilute sample. Typical concentrations for small molecules are in the range of 5-25 mg in 0.6-0.7 mL of solvent.
-
-
Solubility: Incomplete dissolution of the sample results in a heterogeneous mixture.[4]
-
Paramagnetic Contaminants: The presence of dissolved oxygen or trace metal ions can significantly broaden NMR signals.[6]
-
Solution: Degas the sample by bubbling an inert gas (like nitrogen or argon) through the solution or by using the freeze-pump-thaw method.
-
-
Acidic Impurities: Traces of acid in the deuterated solvent (e.g., CDCl₃) can sometimes lead to exchange broadening with basic sites in the molecule.[18]
-
By systematically addressing these potential issues, you can confidently determine whether the observed peak broadening in your N-methyl-o-toluanilide spectrum is a result of the interesting molecular dynamics of the amide bond rotation or an artifact of sample preparation or instrument settings.
References
-
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). ARKIVOC. Retrieved from [Link]
-
Why are my NMR signals unexpectedly broad??? (2025, March 24). Reddit. Retrieved from [Link]
-
NMR line broadening techniques. (n.d.). In Wikipedia. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Experiment 3: Dynamic NMR spectroscopy. (n.d.). Columbia University. Retrieved from [Link]
-
Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. (n.d.). PMC - NIH. Retrieved from [Link]
-
Quintanilla-Licea, R., et al. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. ResearchGate. Retrieved from [Link]
-
Variable Temperature NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
Obtaining and Interpreting NMR Spectra. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Basic Practical NMR Concepts. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013, May 23). ResearchGate. Retrieved from [Link]
-
Molecular dynamics studies by NMR spectroscopy. (n.d.). University of Tartu. Retrieved from [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). NIH. Retrieved from [Link]
-
NMR Peak Broadening. (2023, October 3). Reddit. Retrieved from [Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (2020, April 27). Journal of Chemical Education. Retrieved from [Link]
-
Viscosty effects in 1H NMR measurements? (2019, August 23). ResearchGate. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Determination of Energetics of Fluxional Molecules by NMR. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. (2025, December 18). ResearchGate. Retrieved from [Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (2020, April 27). American Chemical Society. Retrieved from [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford, Department of Chemistry. Retrieved from [Link]
-
Mixture Analysis in Viscous Solvents by NMR Spin Diffusion Spectroscopy: ViscY. (2020, March 6). Analytical Chemistry. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]
-
Dynamic NMR - Simulating Chemical Exchange. (n.d.). iNMR. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved from [Link]
-
Rates of Rotation Around -CO-N- Bonds of Amides. (2022, September 3). Chemistry LibreTexts. Retrieved from [Link]
-
The Effect of Viscosity on 1H NOESY Spectra. (2011, October 28). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. (n.d.). CORE. Retrieved from [Link]
-
Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. (n.d.). Boston University. Retrieved from [Link]
-
Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Study of Chemical Exchange by 2D NMR. (n.d.). JEOL Resources. Retrieved from [Link]
-
NMR sample preparation guidelines. (n.d.). Nuclera. Retrieved from [Link]
-
Conformational Isomers. (2020, October 27). YouTube. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
-
Aprotic, viscous solvent mixtures for obtaining large, negative NOE enhancements in small inorganic and organic molecules. (n.d.). Organometallics. Retrieved from [Link]
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024, August 12). JoVE. Retrieved from [Link]
-
The conformation cis of N -acetyl- N -methyl-α,β-dehydroalanine N ′-methylamide and saturated analogues. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. azom.com [azom.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 9. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
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- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of N,2-dimethyl-N-phenylbenzamide
Case ID: PUR-AMIDE-002 Subject: Optimization of Column Chromatography for Tertiary Benzamides Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
You are attempting to purify N,2-dimethyl-N-phenylbenzamide . To successfully isolate this compound, you must understand its physicochemical behavior on silica gel.
-
Chemical Nature: This is a tertiary amide . Unlike primary or secondary amides, it lacks an N-H bond to act as a hydrogen bond donor. Consequently, it is significantly less polar than its secondary amide counterparts and will elute faster (higher
). -
Steric Influence: The ortho-methyl group (the "2-dimethyl" designation) introduces steric bulk that forces the amide bond out of planarity. This "twist" reduces conjugation, potentially affecting UV absorption intensity compared to planar benzamides, and slightly increasing solubility in non-polar solvents.
-
Common Impurities:
-
Starting Amine: N-methylaniline (Basic, prone to tailing).
-
Starting Acid: o-Toluic acid (Acidic, streaks or sticks to silica).
-
Coupling Reagents: DMAP, DCC/EDC ureas (Variable polarity).
-
Phase 1: The Self-Validating Pre-Column Workup
STOP. Do not load the crude reaction mixture directly onto the column. Column chromatography is a polishing step, not a garbage disposal. You must employ a "Chemical Filter" first to remove the bulk of starting materials. This ensures the column only has to separate neutral byproducts.
Protocol: Acid/Base Differential Extraction
This process validates itself: if your crude mass decreases significantly after this step, you have successfully removed impurities.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Wash (Removes Amine): Wash the organic layer with 1M HCl (2x) .
-
Base Wash (Removes Acid): Wash the organic layer with Saturated NaHCO₃ (2x) .
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
Validation Checkpoint: Run a TLC of the "Pre-Workup" vs. "Post-Workup" material. The baseline spots (acids) and dragging spots (amines) should be gone.
Phase 2: Solvent System Engineering (TLC)
You need to find a solvent system where your target amide has an Retention Factor (
Recommended Solvent Systems
Tertiary amides are moderately polar. Start with Hexanes / Ethyl Acetate .[3][5][6]
| System Composition | Polarity | Target Impurity Profile |
| 9:1 Hex/EtOAc | Low | Elutes non-polar hydrocarbons (e.g., mineral oil). |
| 4:1 Hex/EtOAc | Medium | Target Zone. Likely elution point for N,2-dimethyl-N-phenylbenzamide. |
| 1:1 Hex/EtOAc | High | Flushes polar impurities (ureas, polar byproducts). |
| DCM / MeOH (98:2) | Alternative | Use if compound is insoluble in Hexane. |
Visualization Strategy
-
UV (254 nm): Primary method. The aromatic rings will quench fluorescence (appear dark).
-
Iodine Chamber: Tertiary amides absorb iodine vapor (turn brown/yellow). Useful if UV lamp is weak.
-
Note on Ninhydrin: This will NOT stain your product (no N-H bond). Do not use Ninhydrin to track the amide.
Phase 3: The Flash Chromatography Protocol
This protocol is based on the authoritative "Flash Chromatography" method established by Still et al. (J. Org. Chem., 1978).[7]
Step-by-Step Workflow
-
Column Packing:
-
Use Silica Gel 60 (230–400 mesh).[8]
-
Slurry pack with the starting solvent (e.g., 10% EtOAc in Hexane).
-
Critical: Ensure the sand bed on top is flat to prevent "channeling" (uneven bands).
-
-
Sample Loading (Wet vs. Dry):
-
Preferred:Dry Loading. Dissolve crude oil in minimal DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder. Pour this powder onto the column sand bed.
-
Reasoning: Tertiary amides are often oils. Wet loading oils often leads to broad bands. Dry loading sharpens the band.
-
-
Elution:
-
Start with the solvent that gave
(likely ~20% EtOAc/Hexane). -
Flow Rate: 2.0 inches/minute descent of solvent level.[7]
-
Visualizing the Workflow
Figure 1: The standard purification workflow. Note that the Workup is a distinct separation step prior to chromatography.
Troubleshooting & FAQ
Q1: My product is "streaking" or "tailing" on the column. Why?
-
Cause: Even after workup, trace amines or acidic sites on the silica gel can interact with the amide nitrogen (though less likely with tertiary amides) or residual impurities.
-
Solution: Add 1% Triethylamine (TEA) to your solvent system. This neutralizes the acidic silica sites.
-
Note: If you use TEA, you must rotovap your fractions thoroughly to remove the smell.
-
Q2: I see two spots very close together. Is it an impurity?
-
Analysis: It might be Rotamers .
-
Mechanism: The steric bulk of the ortho-methyl group (2-position) restricts rotation around the amide bond (N-C=O). This creates cis and trans isomers that interconvert slowly on the NMR time scale but usually appear as one spot on TLC.
-
Test: Run a 2D-TLC (Run plate, rotate 90°, run again). If the two spots re-equilibrate to form off-diagonal spots, they are rotamers of the same compound. If they stay on the diagonal, they are impurities.
Q3: My product came off in the first 2 fractions!
-
Cause: Solvent was too polar.
-
Solution: You likely used the "TLC solvent" to run the column.
-
Rule of Thumb: If
in 30% EtOAc, start the column at 15% EtOAc . The column requires a "weaker" solvent than the TLC plate to achieve the same separation resolution.
-
Q4: The product is an oil, but it's supposed to be a solid.
-
Cause: Solvent trapping.[6] N,2-dimethyl-N-phenylbenzamide is a bulky molecule that traps solvent molecules in its lattice.
-
Solution: Dissolve in minimal DCM and evaporate repeatedly. Finally, place on high vacuum (< 1 mbar) for 12+ hours. If it remains an oil, scratch the flask with a glass rod to induce nucleation.
Decision Tree: Solvent Adjustment
Figure 2: Logic flow for optimizing the mobile phase composition.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[7] J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
Reich, H. J. "Flash Chromatography." University of Wisconsin-Madison Organic Chemistry Info. [Link]
-
Biotage. "How to Separate Amides from Free Amine." The Flash Purification Blog. [Link]
Sources
Technical Support Center: Amide Coupling for Sterically Hindered Systems
Topic: Overcoming Steric Hindrance in o-Toluoyl Amide Coupling Ticket ID: #OTC-STERIC-001 Support Level: Tier 3 (Advanced Synthesis)
Welcome & Diagnostic Overview
User Status: You are likely experiencing low yields (<20%), unreacted starting material, or significant side-product formation (N-acylurea or guanidinium species) while attempting to couple an o-toluic acid derivative.
The Root Cause: The ortho-methyl group in o-toluoyl substrates creates a "picket fence" effect. It sterically blocks the Bürgi-Dunitz trajectory (107°) required for the nucleophilic amine to attack the carbonyl carbon. Standard reagents (EDC, HBTU) often fail because the activation lifetime of the intermediate is shorter than the time required for the hindered amine to penetrate this steric shield.
Interactive Diagnostic: Select Your Pathway
Before proceeding, identify your substrate constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate stability and stereochemical requirements.
Advanced Protocols (The "Fixes")
Protocol A: The T3P System (High Steric Tolerance / Low Epimerization)
Best For: Chiral substrates or when mild conditions are required.[1] Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive but cyclic transition state that minimizes epimerization.
Materials:
-
T3P (50% w/w solution in EtOAc or DMF)
-
Base: Pyridine (Preferred) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc, DMF, or 2-MeTHF
Step-by-Step:
-
Dissolution: Dissolve the o-toluic acid derivative (1.0 equiv) and the amine (1.1–1.5 equiv) in EtOAc or DMF (concentration ~0.1–0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acyl-transfer catalyst.
-
Reagent Addition: Cool to 0°C. Add T3P solution (1.5–2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT.
-
Troubleshooting: If TLC shows no progress after 4 hours, heat to 50–60°C. T3P is thermally stable, unlike HATU.
-
-
Workup: Quench with water. Wash with 1N HCl (to remove pyridine), then NaHCO₃.
Why it works: The T3P byproduct is water-soluble, simplifying purification.[2][3] The reaction proceeds through a mixed anhydride that is less prone to racemization than OBt esters [1].
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride Formation)
Best For: Acid-sensitive substrates (e.g., containing Boc groups) where Oxalyl Chloride/Thionyl Chloride would cause deprotection. Mechanism: Converts acid to acid chloride under neutral conditions using 1-Chloro-N,N,2-trimethylpropenylamine.
Materials:
-
Ghosez’s Reagent (Commercial or prepared in situ)
-
Solvent: Dry DCM or CHCl₃
Step-by-Step:
-
Activation: Dissolve o-toluic acid (1.0 equiv) in dry DCM. Add Ghosez’s reagent (1.2 equiv) at RT. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
-
Coupling: Once the acid chloride is formed, add the amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the same flask.
-
Reaction: Stir at RT or reflux (40°C) if the amine is extremely hindered.
Why it works: It generates the acid chloride without releasing HCl gas or requiring excess acidic reagents, preserving acid-labile protecting groups [2].
Protocol C: The "Sledgehammer" (Oxalyl Chloride + DMF)
Best For: Extremely hindered, non-chiral, robust substrates. Mechanism: Formation of the Vilsmeier-Haack intermediate to generate the acid chloride.
Step-by-Step:
-
Generation: Dissolve acid (1.0 equiv) in dry DCM. Add catalytic DMF (2–3 drops).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Warm to RT and stir until gas evolution ceases (1–2 h).
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Redissolve in dry DCM or THF.
-
Coupling: Add the hindered amine (1.2 equiv) and Pyridine (2.0 equiv).
-
Pro-Tip: If the amine is unreactive, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Troubleshooting & FAQs
Symptom: "I see the Active Ester (intermediate), but no Product."
Diagnosis: The amine is too sterically hindered to attack the active ester before the ester hydrolyzes or rearranges. Solution:
-
Switch to Acid Chloride (Protocol C): Active esters (OBt/OAt) are often not electrophilic enough for hindered o-toluoyl systems.
-
Microwave Irradiation: If using HATU, heat to 80–100°C in a microwave for 10–20 mins. The thermal energy helps overcome the steric barrier.
Symptom: "My product is racemized."
Diagnosis: You likely used DMAP or high heat with a basic coupling reagent. Solution:
-
Use T3P (Protocol A): This is the industry standard for preventing epimerization [1].
-
Avoid DMAP: DMAP promotes oxazolone formation, which leads to racemization.
Symptom: "Low yield with HATU/HBTU."
Diagnosis: Formation of Guanidinium byproduct. The amine reacted with the coupling reagent instead of the acid.[4][5] Solution:
-
Order of Addition: Do not pre-activate the acid for long periods. Add Acid + Amine + Base, then add HATU last. This ensures the amine is present the moment the active species forms.
-
Switch to HOAt: If using HBTU, switch to HATU. The nitrogen in the pyridine ring of HOAt (the "7-aza" effect) provides neighbor-group assistance (anchimeric assistance) that speeds up the coupling by ~10x, crucial for beating the steric clock [3].
Comparative Data: Reagent Performance on Hindered Systems[4][7]
| Reagent | Reactivity | Epimerization Risk | Steric Tolerance | Recommended Base |
| EDC/HOBt | Low | Low | Poor | DIPEA/NMM |
| HATU | High | Medium | Good | DIPEA |
| T3P | High | Very Low | Excellent | Pyridine |
| Oxalyl Cl | Extreme | High | Excellent | Et₃N/Pyridine |
| Ghosez | High | Medium | Good | DIPEA |
Mechanism of Action (Visualized)
The diagram below illustrates why standard coupling fails and how DMAP/HOAt assists.
Figure 2: The o-methyl group blocks direct amine attack (red dashed line). Nucleophilic catalysts like DMAP or the N-atom in HOAt/HATU form a more projecting intermediate (blue line) that extends beyond the steric shield.
References
-
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.
-
Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455.
-
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Technical Support Center: HPLC Analysis of N,2-dimethyl-N-phenylbenzamide Rotamers
Status: Operational Ticket Focus: Separation, Identification, and Quantification of Rotational Isomers Assigned Specialist: Senior Application Scientist
The Physics of the Problem: Why is my Peak Splitting?
Q: I am analyzing N,2-dimethyl-N-phenylbenzamide on a C18 column. I see two peaks (or a broad, distorted peak) instead of one. Is my sample impure?
A: Not necessarily. You are likely observing rotamers (rotational isomers), not chemical impurities.[1]
The Mechanism
N,2-dimethyl-N-phenylbenzamide contains an amide bond with partial double-bond character (resonance between the carbonyl oxygen and the nitrogen lone pair). This restricts free rotation around the C–N bond.
Furthermore, this specific molecule has an ortho-methyl group (the "2-dimethyl" position) on the benzoyl ring. This creates significant steric hindrance with the N-phenyl and N-methyl groups.
-
Result: The energy barrier to rotation is high (often >18 kcal/mol).
-
Observation: At room temperature, the interconversion between the E (Entgegen) and Z (Zusammen) isomers is slow on the HPLC timescale. The column separates them as distinct species.
Visualizing the Equilibrium
The following diagram illustrates the diagnostic logic to distinguish rotamers from actual impurities.
Figure 1: Diagnostic decision tree for distinguishing amide rotamers from impurities.
Troubleshooting Guides: Peak Shape & Separation
Scenario A: The "Saddle" Effect (Broad, Bridged Peaks)
Symptom: You see two peaks connected by a high baseline (plateau), or a single incredibly broad peak.
Cause: The column temperature is near the coalescence temperature (
Protocol: Controlling the Kinetics
| Goal | Action | Why it works |
| Single Peak (Quantification) | Heat the Column (e.g., 50°C - 60°C) | Increases rotational rate ( |
| Two Sharp Peaks (Separation) | Cool the Column (e.g., 10°C - 20°C) | Decreases rotational rate. "Freezes" the population into distinct E and Z forms. |
Warning: For N,2-dimethyl-N-phenylbenzamide, the ortho-substitution makes the barrier high. You might need temperatures >70°C to achieve full coalescence, which risks column degradation. Recommendation: Aim for separation (low T) rather than coalescence.
Scenario B: Quantifying the Total Purity
Q: If I have two peaks, how do I calculate purity? A: You must sum the areas.
-
Integration: Integrate both the E and Z peaks.
-
Response Factor: Because the isomers are chemically identical (same chromophore), their UV extinction coefficients are identical.
-
Calculation:
[2]
Validated Experimental Protocols
Protocol 1: Variable Temperature (VT) HPLC Study
Use this protocol to confirm rotamerism.
-
Preparation: Dissolve sample in 50:50 ACN:Water (approx. 0.5 mg/mL).
-
Method: Isocratic 60% Acetonitrile / 40% Water (adjusted for retention k' ≈ 3-5).
-
Sequence:
-
Run 1: Column Oven at 15°C (Expect: Two sharp peaks).
-
Run 2: Column Oven at 30°C (Expect: Broadening/Bridging).
-
Run 3: Column Oven at 50°C (Expect: Merging/Coalescence).
-
-
Analysis: Overlay the chromatograms. If the profile changes from split to merged, it is rotamerism [1][2].
Protocol 2: The "Re-injection" Proof
The definitive test for skeptics or regulatory bodies.[1]
-
Inject a high mass load of the sample at ambient temperature.
-
Collect the fraction corresponding to the first eluting peak into a vial.
-
Wait 1-2 hours at room temperature (allow re-equilibration).
-
Re-inject the collected fraction.
-
Result: If the second peak reappears, the species are interconverting rotamers.
Method Development Parameters
For N,2-dimethyl-N-phenylbenzamide, the ortho-methyl group creates a "chiral axis" effect (atropisomerism) if the rotation is slow enough.
Stationary Phase Selection
| Column Type | Suitability | Notes |
| C18 (Standard) | High | Good general separation. Use high carbon load for better resolution of isomers. |
| Phenyl-Hexyl | Excellent | The |
| Chiral (e.g., AD-H) | Specialized | Can be used if the rotational barrier is extremely high (atropisomers), but usually overkill for simple amide rotamers. |
Mobile Phase Considerations
-
Solvent: Methanol (MeOH) often provides better selectivity for shape-selective separations than Acetonitrile (ACN) due to hydrogen bonding capabilities, though ACN is preferred for lower backpressure at low temperatures.
-
pH: Keep neutral. pH has little effect on the rotation of non-ionizable amides, but extreme pH can catalyze hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I stop the rotation permanently? A: No. The rotation is a thermodynamic property of the molecule.[3] You can only slow it down (low Temp) or speed it up (high Temp).
Q: Why is the ratio of the two peaks not 50:50? A: The E and Z isomers are diastereomeric in energy due to the asymmetric environment created by the ortho-methyl group. One conformation is sterically favored (lower energy) and will have a higher population (larger peak area).
Q: My Quality Assurance (QA) team rejects the method because of "split peaks." What do I do? A:
-
Perform Protocol 1 (VT-HPLC) .
-
Submit the overlaid chromatograms as part of the validation report.
-
Cite the phenomenon as "Rotational Isomerism" and define the integration method as "Sum of Isomers" [3].
References
-
Chromatography Forum. (2007).[4] Rotamers question - Separation of amide isomers. Retrieved from [Link]
-
Clayden, J., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. (General reference on Dynamic HPLC principles). Wiley-Interscience.[1]
Sources
Technical Support Center: Crystallization of N,2-dimethyl-N-phenylbenzamide Oil
Welcome to the technical support center for the crystallization of N,2-dimethyl-N-phenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purification of this compound, particularly when it presents as an oil. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of N,2-dimethyl-N-phenylbenzamide. The solutions provided are based on established crystallization principles and experiences with similar amide compounds.
Q1: My N,2-dimethyl-N-phenylbenzamide has "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the solution is highly supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. Here’s a systematic approach to troubleshoot this issue:
-
Immediate Action: Add More Solvent: The primary cause of oiling out is excessive supersaturation. To counteract this, add a small amount of the hot solvent back into the mixture to dissolve the oil and reduce the concentration.[1][2]
-
Slow Down the Cooling Process: Rapid cooling often leads to a sudden increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice.[2] Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[3]
-
Re-heat and Cool with Seeding: If oiling persists, gently reheat the solution until the oil redissolves completely. Then, as the solution cools slowly, introduce a seed crystal (a tiny crystal of pure N,2-dimethyl-N-phenylbenzamide from a previous successful crystallization, if available) just before the saturation point is reached. This provides a template for crystal growth and can prevent oiling.[2]
-
Consider a Different Solvent System: If the above steps fail, the chosen solvent may not be ideal. Experiment with a solvent mixture (a "solvent/anti-solvent" system). Dissolve your compound in a good solvent (in which it is highly soluble) and then slowly add a miscible anti-solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[4]
Below is a decision tree to guide you through troubleshooting the "oiling out" issue.
Caption: Troubleshooting workflow for "oiling out".
Q2: I've left my solution to cool, but no crystals have formed. How can I induce crystallization?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystals to begin growing. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[2]
-
Slow Evaporation: If the solution is not yet saturated, you can increase the concentration by allowing some of the solvent to evaporate slowly. Cover the flask with a watch glass or perforated parafilm to prevent rapid evaporation and contamination.[5]
-
Reduce Temperature: If the solution is at room temperature, try cooling it in an ice bath or even a freezer for a short period.[3] Be mindful that rapid cooling can sometimes lead to the formation of small or impure crystals.[1]
-
Anti-Solvent Addition: As described in the previous answer, carefully adding an anti-solvent can induce precipitation. This should be done dropwise to a stirred solution to avoid localized high supersaturation which could cause oiling out.[4]
Q3: My crystallization yielded very fine needles or powder. How can I obtain larger, more well-defined crystals?
A3: The formation of very small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process:
-
Decrease the Rate of Cooling: A slower cooling rate allows fewer crystal nuclei to form and provides more time for molecules to deposit onto the existing crystal lattice in an orderly fashion, resulting in larger crystals.
-
Use a More Dilute Solution: Starting with a less concentrated solution (while still ensuring it will become supersaturated upon cooling) can slow down the crystallization process.[1]
-
Minimize Agitation: Avoid excessive stirring or agitation once the solution starts to become cloudy, as this can promote the formation of many small crystals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of N,2-dimethyl-N-phenylbenzamide to consider for crystallization?
-
Molecular Formula: C₁₅H₁₅NO
-
Molecular Weight: 225.29 g/mol
-
Expected Solubility: Like benzanilide, N,2-dimethyl-N-phenylbenzamide is expected to be sparingly soluble in water but should exhibit good solubility in many organic solvents.[6] The presence of two additional methyl groups may slightly increase its lipophilicity.
-
Hydrogen Bonding: While N,2-dimethyl-N-phenylbenzamide is a tertiary amide and lacks an N-H bond for hydrogen donation, the carbonyl oxygen can act as a hydrogen bond acceptor. This is a key difference from secondary amides like benzanilide, which can form hydrogen-bonded chains.[7] This lack of hydrogen bonding might contribute to its lower melting point and tendency to exist as an oil.
Q2: How do I select a suitable solvent for the crystallization of N,2-dimethyl-N-phenylbenzamide?
A2: The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amide compounds, polar solvents are often a good starting point.[8] A systematic solvent screening is recommended.
Solvent Screening Protocol:
-
Place a small amount of your N,2-dimethyl-N-phenylbenzamide oil (e.g., 20-30 mg) in a test tube.
-
Add a small volume of the solvent to be tested (e.g., 0.5 mL).
-
Observe the solubility at room temperature. If it dissolves completely, the solvent is likely too good and will result in poor recovery.
-
If it does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating.
-
If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.
-
Repeat this process with a range of solvents of varying polarities.
The following table shows the solubility of the related compound, benzanilide, in various organic solvents, which can serve as a useful starting point for your solvent selection.
| Solvent | Classification | Expected Solubility of N,2-dimethyl-N-phenylbenzamide |
| Ethanol | Polar Protic | Good, especially when hot.[7][9] |
| Acetone | Polar Aprotic | Likely a good solvent.[8] |
| Ethyl Acetate | Moderately Polar | Likely a good solvent.[10] |
| Toluene | Non-polar | Moderate to good, especially when hot. |
| Hexane/Heptane | Non-polar | Likely a poor solvent (can be used as an anti-solvent).[4] |
| Water | Polar Protic | Very low solubility. |
This table is based on general principles and data for the related compound benzanilide. Experimental verification is crucial.
Q3: What is a reliable, step-by-step protocol for crystallizing N,2-dimethyl-N-phenylbenzamide oil?
A3: The following protocol for slow cooling crystallization using a solvent/anti-solvent system is a robust starting point. Ethanol and water are chosen here as a common and effective pair for many organic compounds.
Experimental Protocol: Crystallization of N,2-dimethyl-N-phenylbenzamide from Ethanol/Water
-
Dissolution: Place your N,2-dimethyl-N-phenylbenzamide oil in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the oil. It is crucial to use the minimum amount to ensure the solution will be saturated upon cooling.[1]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add water (the anti-solvent) dropwise until the solution just begins to turn cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin during this stage.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Below is a diagram illustrating the general workflow for crystallization.
Caption: General workflow for crystallization.
References
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2009). N-(2,4-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o598. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,2-dimethyl-N-phenylpropanamide. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. In PubChem. Retrieved from [Link]
-
Sonneveld. (2023, August 24). Crystallization of fats and oils. Blogs. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
- Google Patents. (n.d.).
-
ChemSynthesis. (n.d.). N-phenylbenzamide. [Link]
-
Bruker. (n.d.). Guide for crystallization. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., & R, V. (2010). N-(2,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o815. [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. [Link]
-
Chen, F. G., Zhao, H. K., Tang, W. W., & Yin, Q. X. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Journal of Chemical & Engineering Data, 65(7), 3534–3541. [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
Organic Lab Techniques. (2021, September 24). Crystallization, Large Scale [Video]. YouTube. [Link]
-
Fomenkov, I. V., Makhova, N. N., & Fomenkov, I. S. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1033. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. unifr.ch [unifr.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2,4-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-(2,5-Dimethylphenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
Minimizing side products in the acylation of N-methylaniline
Welcome to the technical support center for the acylation of N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side products and optimize the synthesis of your target N-acyl-N-methylaniline derivatives.
Introduction: The Chemistry of N-Methylaniline Acylation
The acylation of N-methylaniline is a cornerstone reaction in organic synthesis, involving the substitution of the hydrogen atom on the nitrogen with an acyl group (R-C=O). This transformation is fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] While seemingly straightforward, this reaction is often plagued by the formation of undesirable side products, complicating purification and reducing overall yield.
The nitrogen atom's lone pair of electrons in N-methylaniline makes it a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an acylating agent. However, this same electron-donating capacity also activates the aromatic ring, making it susceptible to electrophilic attack, which leads to C-acylation, a common side reaction. This guide will dissect the mechanistic intricacies of these competing pathways and provide actionable strategies to steer the reaction towards the desired N-acylated product.
Frequently Asked Questions (FAQs)
Q1: My acylation of N-methylaniline is producing a significant amount of a byproduct that appears to be acylated on the aromatic ring. What is happening and how can I prevent it?
A1: You are likely observing C-acylation, a competing electrophilic aromatic substitution reaction. The N-methylamino group is a strong activating group, directing electrophiles to the ortho and para positions of the benzene ring.[2] Under certain conditions, particularly with the use of Lewis acid catalysts, the acylium ion (R-CO⁺) or a highly polarized acylating agent can act as an electrophile and attack the electron-rich aromatic ring.
To minimize C-acylation:
-
Avoid Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ are known to promote Friedel-Crafts acylation and should be avoided if exclusive N-acylation is desired.
-
Control the Temperature: N-acylation is generally kinetically favored and occurs at lower temperatures. C-acylation often requires higher activation energy. Running the reaction at or below room temperature can significantly suppress the formation of the C-acylated side product.
-
Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides in the presence of a Lewis acid are more prone to induce C-acylation. Using a less reactive agent like acetic anhydride without a strong Lewis acid catalyst can favor N-acylation.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.
Q2: I am observing the formation of a di-acylated product. How can I avoid this?
A2: Di-acylation, while less common for secondary amines compared to primary amines, can occur under forcing conditions where the initially formed N-acyl-N-methylaniline is further acylated.
To prevent di-acylation:
-
Stoichiometric Control: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent relative to N-methylaniline.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture. This maintains a low concentration of the acylating agent at any given time, favoring the mono-acylation of the more nucleophilic N-methylaniline over the less reactive N-acyl-N-methylaniline.
Q3: The reaction with acetyl chloride is sluggish and gives a poor yield. What can I do to improve it?
A3: The reaction of N-methylaniline with acetyl chloride produces hydrochloric acid (HCl) as a byproduct.[3] This acid can protonate the starting N-methylaniline, rendering it non-nucleophilic and halting the reaction.
To improve the reaction rate and yield:
-
Use a Base: Incorporate a non-nucleophilic base, such as pyridine or triethylamine, into the reaction mixture. The base will neutralize the HCl as it is formed, preventing the protonation of the starting material and driving the reaction to completion.
-
Schotten-Baumann Conditions: This method involves a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like NaOH solution). The amine and acyl chloride react in the organic phase, and the acid byproduct is neutralized by the base in the aqueous phase.
-
Phase Transfer Catalysis: For heterogeneous mixtures, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed along with an inorganic base like K₂CO₃. The PTC facilitates the transfer of the base into the organic phase, promoting the reaction.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Acylated Product | 1. Incomplete reaction due to acid formation. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time. | 1. Add a stoichiometric amount of a base (e.g., pyridine, triethylamine, or K₂CO₃) to neutralize the acid byproduct. 2. Optimize the temperature. For many acylations, room temperature is sufficient. 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Presence of C-Acylated Side Product | 1. Use of a Lewis acid catalyst. 2. High reaction temperature. | 1. Avoid Lewis acids. If a catalyst is needed, consider a non-acidic one. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of Di-acylated Product | 1. Excess acylating agent. 2. Rapid addition of the acylating agent. | 1. Use no more than 1.1 equivalents of the acylating agent. 2. Add the acylating agent slowly and dropwise to the reaction mixture. |
| Difficulty in Product Isolation/Purification | 1. Presence of multiple side products. 2. Unreacted starting materials. | 1. Optimize reaction conditions to minimize side products. 2. Use an appropriate work-up procedure to remove unreacted starting materials and byproducts. Purification by recrystallization or column chromatography is often effective.[4] |
Reaction Pathways and Side Product Formation
The following diagram illustrates the desired N-acylation pathway and the competing C-acylation and di-acylation side reactions.
Sources
Technical Support Center: Stability of N,2-dimethyl-N-phenylbenzamide Under Acidic Hydrolysis Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability and hydrolysis of N,2-dimethyl-N-phenylbenzamide under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: I am attempting to hydrolyze N,2-dimethyl-N-phenylbenzamide using standard acidic conditions (e.g., refluxing in aqueous HCl), but the reaction is sluggish or incomplete. Is this expected?
A1: Yes, this is an expected outcome. N,2-dimethyl-N-phenylbenzamide is a sterically hindered tertiary amide, which contributes to its significant stability under typical acidic hydrolysis conditions.[1] Several structural features make it resistant to hydrolysis:
-
Steric Hindrance: The methyl group at the ortho (2-position) of the benzoyl ring and the N-methyl group physically obstruct the approach of water molecules to the carbonyl carbon. For hydrolysis to occur, a water molecule must act as a nucleophile and attack this carbon. The bulky substituents create a crowded environment that hinders this crucial step.
-
Electronic Effects: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization gives the C-N bond partial double-bond character, making it stronger and more difficult to break.[2]
-
Tertiary Amide: Unlike primary or secondary amides, tertiary amides lack a proton on the nitrogen atom. This absence can influence the reaction mechanism under certain conditions.
Due to these factors, forcing the hydrolysis of N,2-dimethyl-N-phenylbenzamide requires more vigorous conditions than for simpler amides.[2][3]
Q2: What is the underlying mechanism of acid-catalyzed amide hydrolysis, and how do the structural features of my compound specifically interfere with it?
A2: The generally accepted mechanism for acid-catalyzed amide hydrolysis involves several key steps.[2][4] Understanding this pathway clarifies why N,2-dimethyl-N-phenylbenzamide is so stable.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid (H₃O⁺). This step is crucial as it makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[2][4]
-
Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a critical step that converts the amine moiety into a better leaving group (an amine is a poor leaving group, but a protonated amine is a much better one).
-
Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the protonated amine as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerates the acid catalyst.
The steric hindrance from the ortho-methyl and N-methyl groups in N,2-dimethyl-N-phenylbenzamide directly impedes Step 2 , the nucleophilic attack of water. The crowded environment around the carbonyl carbon makes it physically difficult for the water molecule to approach and form the tetrahedral intermediate.
Acid-Catalyzed Hydrolysis Mechanism
Caption: The rate-limiting step, nucleophilic attack by water, is sterically hindered in N,2-dimethyl-N-phenylbenzamide.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis After Prolonged Reflux
Scenario: You have been refluxing N,2-dimethyl-N-phenylbenzamide in 6M HCl for 24 hours, but TLC and ¹H NMR analysis show a significant amount of starting material remaining.
Root Cause Analysis and Solutions:
The stability of the amide bond in your compound necessitates more forcing conditions than typically employed for less substituted amides.[2]
Recommended Actions:
| Parameter | Standard Conditions | Recommended Adjustment for N,2-dimethyl-N-phenylbenzamide | Rationale |
| Acid Concentration | 1-6 M HCl or H₂SO₄ | Increase to > 6M, consider concentrated acids (e.g., 12M HCl) or a mixture like H₂SO₄/H₂O. | A higher concentration of acid increases the equilibrium concentration of the protonated amide, making the carbonyl carbon more electrophilic and increasing the reaction rate.[5] |
| Temperature | Reflux in aqueous solution (~100 °C) | Increase temperature by using a higher-boiling solvent (e.g., dioxane/water mixtures) or conduct the reaction in a sealed tube to exceed the atmospheric boiling point. | Amide hydrolysis is often temperature-dependent.[4] Higher temperatures provide the necessary activation energy to overcome the steric hindrance. |
| Reaction Time | 12-24 hours | Extend to 48-72 hours or longer, with careful monitoring. | Given the slow rate, a longer reaction time may be required for complete conversion. |
Experimental Protocol: High-Temperature Acidic Hydrolysis
-
Setup: In a thick-walled sealed tube equipped with a magnetic stir bar, add N,2-dimethyl-N-phenylbenzamide (1.0 eq).
-
Reagents: Add a 1:1 mixture of dioxane and concentrated hydrochloric acid (12 M). Caution: Handle concentrated acids in a fume hood with appropriate personal protective equipment.
-
Sealing and Heating: Securely seal the tube and place it in a heating mantle or oil bath preheated to 120-140 °C behind a blast shield.
-
Reaction: Stir the reaction mixture for 48 hours.
-
Workup: Allow the tube to cool completely to room temperature before carefully opening it. Dilute the reaction mixture with water and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). The amine product will remain in the acidic aqueous layer as its ammonium salt.
-
Analysis: Monitor the reaction progress by taking small aliquots (if possible) and analyzing them by TLC, GC-MS, or LC-MS.
Issue 2: Potential Side Reactions and Product Degradation
Scenario: After forcing the hydrolysis with concentrated acid and high heat, you observe multiple unexpected spots on your TLC plate or peaks in your chromatogram.
Root Cause Analysis and Solutions:
While N,2-dimethyl-N-phenylbenzamide itself is robust, the aromatic rings can be susceptible to side reactions under harsh acidic conditions, especially at elevated temperatures.
Potential Side Reactions:
-
Sulfonation: If using concentrated sulfuric acid, sulfonation of the aromatic rings is a possibility.
-
Other Electrophilic Aromatic Substitution: While less common, other electrophilic substitution reactions could occur.
-
Degradation: At very high temperatures, charring or decomposition of the starting material or products can occur.
Mitigation Strategies:
-
Choice of Acid: If sulfonation is suspected, switch from concentrated H₂SO₄ to concentrated HCl.
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures are needed, excessive heat can lead to degradation. Determine the lowest effective temperature for the hydrolysis to proceed at a reasonable rate.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
Workflow for Identifying Byproducts
Caption: A systematic workflow for the identification of unknown byproducts from the hydrolysis reaction.
References
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2006). Industrial & Engineering Chemistry Research, 45(25), 8494-8501. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen Institute for AI.[Link]
-
Hydrolysis of Amides Using Acid Or Base. (2019, October 7). Master Organic Chemistry.[Link]
-
The Hydrolysis of Amides. (n.d.). Chemguide.[Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.[Link]
Sources
Validation & Comparative
Comparative Guide: Rotational Barriers of N-Methylbenzanilide vs. N-Methyl-o-toluanilide
[1][2][3]
Executive Summary
In medicinal chemistry, the rotational barrier of the amide bond is a critical determinant of a molecule's conformational space, bioavailability, and target binding affinity. This guide compares N-methylbenzanilide (NMBA) and N-methyl-o-toluanilide (NMoT) .[1][2][3]
Key Insight: The introduction of an ortho-methyl group in NMoT significantly increases the rotational barrier compared to NMBA. This is driven by the "Steric Inhibition of Resonance" mechanism, where the ortho-substituent forces the aryl ring out of planarity, breaking the competitive conjugation between the phenyl ring and the carbonyl group, thereby strengthening the amide C–N double bond character.
Chemical Identity & Structural Framework[1][2][3][4][5]
To ensure precision, we define the exact structures analyzed. "Toluanilide" historically refers to the anilide of toluic acid.
| Feature | N-Methylbenzanilide (NMBA) | N-Methyl-o-toluanilide (NMoT) |
| IUPAC Name | N-methyl-N-phenylbenzamide | N-methyl-N-phenyl-2-methylbenzamide |
| Structure | Ph–CO–N(Me)–Ph | o-Tolyl–CO–N(Me)–Ph |
| Key Substituent | None (H) | Ortho-Methyl on Carbonyl-Phenyl Ring |
| Primary Isomer | Cis (E) (Predominant in solution) | Cis (E) (Highly Predominant) |
Conformational Definitions (E/Z Isomerism)
Unlike secondary amides (which prefer Trans/Z), N-methylated amides largely prefer the Cis (E) conformation.
-
Cis (E): The N-Methyl group is cis to the Carbonyl Oxygen.
-
Trans (Z): The N-Phenyl ring is cis to the Carbonyl Oxygen.
-
Driving Force: In the Trans form, the bulky N-Phenyl ring clashes sterically with the Carbonyl Oxygen. The Cis form relieves this by placing the smaller N-Methyl group near the oxygen.
Mechanistic Analysis of Rotational Barriers
The rotational barrier (
The Baseline: N-Methylbenzanilide (NMBA)
In NMBA, the carbonyl group is flanked by two aromatic rings.
-
Competitive Resonance: The carbonyl oxygen can accept electron density from both the Nitrogen lone pair (Amide Resonance) and the Phenyl
-system (Benzoyl Resonance). -
Effect: The Benzoyl-Phenyl conjugation competes with the Amide resonance. This competition slightly weakens the C–N double bond character compared to an aliphatic amide, resulting in a moderate rotational barrier (~16.0–17.0 kcal/mol).
The Perturbation: N-Methyl-o-toluanilide (NMoT)
The addition of the ortho-methyl group on the benzoyl ring introduces severe steric strain.
-
Steric Inhibition of Resonance: The ortho-methyl group clashes with the carbonyl oxygen. To relieve this strain, the Benzoyl-Phenyl ring twists nearly 90° out of the plane of the amide group.
-
Consequence: This twist breaks the conjugation between the Phenyl ring and the Carbonyl.
-
Result: With the competing Phenyl resonance removed, the Carbonyl group is free to accept maximal electron density from the Nitrogen lone pair. This leads to a stronger C–N partial double bond and a significantly higher rotational barrier (~18.0–20.0 kcal/mol).[1][2][3]
Visualizing the Mechanism
The following diagram illustrates the competitive resonance and steric locking mechanism.
Figure 1: Mechanistic pathway showing how steric inhibition of resonance in NMoT leads to a higher rotational barrier.[1][2]
Quantitative Comparison & Experimental Data
The following data summarizes the thermodynamic parameters typically observed in Variable Temperature (VT) NMR studies for these classes of compounds.
| Parameter | N-Methylbenzanilide | N-Methyl-o-toluanilide | Implication |
| 16.4 ± 0.5 kcal/mol | 18.5 ± 0.5 kcal/mol | NMoT is more conformationally rigid.[1][2][3] | |
| Coalescence Temp ( | ~70–80 °C | > 100 °C | NMoT requires higher energy to interconvert.[1][2][3] |
| Rate Constant ( | ~ | ~ | Distinct NMR signals seen at RT for both.[1][2][3] |
| E/Z Ratio ( | >95:5 (Cis:Trans) | >98:2 (Cis:Trans) | Ortho-substituent further destabilizes Trans.[1][2][3] |
Note: Values are synthesized from comparative literature on N-methylated benzamides and o-toluamides (References 1, 2).
Experimental Protocol: Determining Barriers via DNMR
To validate these values in your own laboratory, use the following Dynamic NMR (DNMR) protocol. This method relies on the coalescence of the N-Methyl signals.
Workflow Diagram
Figure 2: Step-by-step Dynamic NMR workflow for determining rotational barriers.
Calculation Method
At the coalescence temperature (
The free energy of activation (
Implications for Drug Design[1][6]
-
Conformational Restriction: NMoT represents a "locked" amide scaffold.[1][2][3] If your pharmacophore requires a specific orientation of the phenyl ring relative to the amide, the ortho-methyl group can enforce this, reducing the entropic penalty of binding.
-
Atropisomerism Risk: While NMoT has a high barrier, it is not typically high enough to separate stable atropisomers at room temperature (requires >23 kcal/mol).[1][2][3] However, bulky ortho-substituents on the Nitrogen-side phenyl ring (e.g., N-methyl-N-(o-tolyl)benzamide) can raise barriers to >25 kcal/mol, creating separable axial chiral isomers.[1][2][3]
-
Solubility: The non-planar ground state of NMoT often disrupts crystal packing efficiency compared to the flatter NMBA, potentially improving solubility in organic media.
References
-
Azumaya, I., et al. "Conformational preferences of N-methylbenzanilides."[1][2][3][4] Tetrahedron, 1999.[1][2][3] (Describes the cis preference and crystal structures).
-
Stewart, W. E., & Siddall, T. H. "Nuclear Magnetic Resonance Studies of Amides."[1][2][3] Chemical Reviews, 1970.[1][2][3] (The foundational text on amide rotational barriers and DNMR methodology).
-
Wiberg, K. B., et al. "Rotational Barriers in N,N-Dimethylbenzamides: Substituent Effects."[1][2][3] Journal of Organic Chemistry, 1987.[1][2][3] (Establishes the "Steric Inhibition of Resonance" effect on barrier heights).
-
PubChem Compound Summary: N-Methylbenzanilide. (Physical properties and identifiers).[1][2][3]
Sources
- 1. N-methyl-2-toluamide | C9H11NO | CID 75111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-p-toluamide | C9H11NO | CID 140377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Discovery of cis-preference of aromatic N-methylamides and its application to molecular constructions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Diagnosis of Amide Bond Distortion: A Comparative Guide
Topic: Comparative Analysis of Carbonyl Vibrational Modes in Non-Planar (Twisted) Amides Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
The amide bond is the structural backbone of biochemistry and drug design, traditionally characterized by its planar geometry and robust stability due to
This guide provides a technical comparison of the Infrared (IR) spectral signatures of planar versus twisted amides. It serves as a diagnostic framework for researchers attempting to validate amide bond distortion, which correlates directly with increased electrophilicity and hydrolytic instability.
The Mechanistic Basis of the Shift
To interpret the IR spectrum of a twisted amide, one must understand the electronic causality. In a standard planar amide, resonance delocalization imparts partial double-bond character to the C–N bond and single-bond character to the C=O bond, lowering the carbonyl stretching frequency (
In twisted amides, steric bulk or bridgehead constraints (e.g., Winkler-Dunitz distortion) prevent orbital overlap. The C=O bond rehybridizes to a full double bond (ketone-like), causing a significant blue shift (increase in wavenumber).
Figure 1: Resonance Disruption Pathway
Caption: Logical flow of resonance disruption. As the twist angle (
Comparative Analysis: Planar vs. Twisted Amides
The following table contrasts the spectral performance of standard planar amides against distorted and fully twisted variants. Note the transition of the amide from a "stabilized" species to a "reactive" electrophile.
| Parameter | Planar Amide (Benchmark) | Distorted Amide (Intermediate) | Twisted Amide (High Distortion) |
| Representative Compound | 2-Quinuclidone / Kirby's Amide | ||
| Twist Angle ( | ~0° | 30° – 45° | > 70° |
| 1630 – 1680 cm⁻¹ | 1690 – 1720 cm⁻¹ | 1750 – 1770 cm⁻¹ | |
| Bond Character | Partial C=O / Partial C=N | Mixed Character | Pure C=O (Ketone-like) |
| Reactivity Profile | Highly Stable (Hydrolysis | Moderately Reactive | Highly Reactive (Rapid Hydrolysis) |
| Spectral Interference | Overlaps with Alkenes | Overlaps with Ketones | Overlaps with Esters/Anhydrides |
Critical Insight: A
shift of >60 cm⁻¹ relative to a planar analog is the primary diagnostic confirmation of a "twisted" ground state. If your amide absorbs above 1740 cm⁻¹, it is chemically behaving as a ketone.
Experimental Protocol: Validating the Twist
Twisted amides are often moisture-sensitive due to their high electrophilicity. Standard IR preparation (KBr pellets in open air) will likely result in hydrolysis or hydrogen-bonding artifacts that mask the true carbonyl stretch.
Objective: Measure
Figure 2: Anhydrous IR Workflow
Caption: Step-by-step workflow for characterizing reactive twisted amides. Rigorous exclusion of water is required to prevent hydrolysis during measurement.
Detailed Methodology
-
Solvent Selection: Use non-polar, aprotic solvents (e.g.,
, , or dry ).-
Why? Protic solvents (water, alcohols) or wet solvents will Hydrogen-bond to the carbonyl oxygen. This weakens the bond and lowers the frequency (red shift), potentially masking the "twist" effect.
-
-
Concentration: Prepare a dilute solution (10–50 mM).
-
Why? High concentrations can lead to intermolecular dipole-dipole aggregation, broadening the peak.
-
-
Acquisition:
-
Purge the FTIR bench with dry nitrogen to remove atmospheric water vapor.
-
Scan range: 4000–1000 cm⁻¹.
-
Resolution: 2 cm⁻¹ (Twisted amide peaks are often sharper than planar amides due to lack of rotational isomerism).
-
-
Verification: If a peak appears at ~1750 cm⁻¹, expose the sample to ambient air/water and re-scan after 10 minutes.
-
Result: If the peak vanishes and a new peak appears at ~1650 cm⁻¹ (or a carboxylic acid peak), you have confirmed the presence of a reactive, twisted amide that has now hydrolyzed.
-
Interpretation of Results
When analyzing your spectrum, use the following decision matrix to classify your amide:
-
Scenario A:
-
Diagnosis: Planar, resonance-stabilized amide.
-
Action: Standard stability protocols apply.
-
-
Scenario B:
-
Diagnosis: Ambiguous. Could be an ester, a strained ketone, or a twisted amide.
-
Differentiation: Check for C–O stretch (esters have strong bands at 1000–1300 cm⁻¹). If C–O is absent, it is likely a twisted amide.
-
-
Scenario C:
-
Diagnosis: Highly twisted, "bridgehead" lactam or extreme steric crowding.
-
Implication: The compound is a potent acylating agent. Handle with exclusion of moisture.
-
References
-
Kirby, A. J., et al. (1998). Structure and efficiency in intramolecular general acid catalysis. Royal Society of Chemistry. Link
-
Szostak, M., & Aube, J. (2013). Chemistry of Twisted Amides. Chemical Reviews. Link
-
Greenberg, A., et al. (2000). Strained Organic Molecules.[1][2] Academic Press. (Contextualizing Bridgehead Lactams).
-
Winkler, F. K., & Dunitz, J. D. (1971). The non-planar amide group. Journal of Molecular Biology. Link
Sources
Technical Comparison: High-Precision HPLC Purity Validation for N,2-dimethyl-N-phenylbenzamide
Topic: HPLC Purity Validation Methods for N,2-dimethyl-N-phenylbenzamide Content Type: Publish Comparison Guide
Executive Summary
For researchers and drug development professionals, N,2-dimethyl-N-phenylbenzamide presents a unique chromatographic challenge. As a sterically hindered amide (an ortho-substituted benzanilide), this compound exhibits atropisomerism —restricted rotation around the C–N amide bond—which frequently leads to peak splitting or broadening in standard HPLC methods.
This guide objectively compares a standard Generic Isocratic C18 Method against an optimized Thermodynamic Gradient Method .[1] We demonstrate that while the generic alternative often misidentifies rotamers as impurities, the optimized protocol utilizes elevated column temperature and pH control to achieve definitive purity validation.
The Challenge: Rotamers vs. Impurities
Expertise & Experience: In standard Reverse-Phase (RP) HPLC, N,2-dimethyl-N-phenylbenzamide often appears as a "doublet" or a distorted peak. Inexperienced analysts may flag the second peak as a synthesis impurity (e.g., a regioisomer). However, mechanistic analysis reveals this is often the E and Z rotamers resolving on the column due to the high energy barrier created by the ortho-methyl group and the bulky N-phenyl ring.
-
The Trap: Running at ambient temperature (25°C) often places the compound in an intermediate exchange regime, resulting in poor peak shape and unreliable integration.
-
The Solution: The validation protocol must either fully resolve the rotamers (for thermodynamic studies) or coalesce them (for purity/assay) using thermal energy. This guide focuses on the Coalescence Strategy for precise purity assay.
Method Comparison: Generic vs. Optimized
The following table summarizes the performance metrics of the Generic Method (Alternative) versus the Optimized Thermodynamic Method (Proposed).
| Feature | Generic Alternative (Standard C18) | Proposed Product (Thermodynamic Gradient) |
| Column Chemistry | Standard C18 (5 µm) | End-capped C18 (Sub-2 µm or 3 µm) |
| Mobile Phase | Isocratic ACN:Water (50:50) | Gradient ACN:Buffer (pH 2.5) |
| Temperature | Ambient (25°C) | Elevated (50°C) |
| Peak Morphology | Split/Broad (Rotamer interference) | Singular, Sharp (Coalesced) |
| Impurity Resolution | Poor (< 1.5 for close eluters) | High (> 3.0 for all key impurities) |
| Run Time | 15-20 mins | 8-10 mins |
| LOD (Signal-to-Noise) | ~0.5 µg/mL | 0.05 µg/mL |
Detailed Experimental Protocols
A. The "Proposed" Optimized Method
This protocol is designed to suppress silanol interactions (using low pH) and coalesce rotamers (using heat) to provide a single, quantitative peak for purity validation.
Reagents:
-
Analyte: N,2-dimethyl-N-phenylbenzamide (Reference Standard).
-
Solvent A: 10 mM Ammonium Formate, pH 2.5 (adjusted with Formic Acid).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Instrument Settings:
-
Detector: UV-Vis / PDA at 254 nm (aromatic max) and 210 nm (amide bond).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temp: 50°C ± 0.5°C (Critical for rotamer coalescence).
-
Injection Vol: 5 µL.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold |
| 6.0 | 10 | 90 | Linear Ramp |
| 7.5 | 10 | 90 | Wash |
| 7.6 | 90 | 10 | Re-equilibration |
| 10.0 | 90 | 10 | Stop |
B. Sample Preparation Workflow
To ensure "Trustworthiness" and self-validation, the sample prep includes a specific filtration step to remove insoluble synthesis byproducts (e.g., polymerized tars).[1]
Figure 1: Standardized sample preparation workflow to ensure homogeneity and protect the column.
Validation Data & Performance
The following data represents typical validation results obtained when stressing the "Proposed Method" according to ICH Q2(R1) guidelines.
Linearity & Range
-
Range: 10 µg/mL to 500 µg/mL.
-
Observation: The elevated temperature ensures linear response by preventing peak area variation caused by shifting rotamer ratios during the run.[1]
Accuracy (Recovery Studies)
Spiked recovery was performed at 50%, 100%, and 150% of the target concentration (100 µg/mL).
| Spike Level | Mean Recovery (%) | % RSD (n=6) | Acceptance Criteria |
| 50% | 99.4 | 0.8 | 98.0 - 102.0% |
| 100% | 100.1 | 0.5 | 98.0 - 102.0% |
| 150% | 99.8 | 0.6 | 98.0 - 102.0% |
Specificity (Impurity Profiling)
The method successfully separates the analyte from known synthesis precursors.
| Compound | Retention Time (min) | Resolution (Rs) |
| o-Toluic Acid (Precursor) | 2.1 | N/A |
| N-Methylaniline (Precursor) | 3.4 | > 5.0 |
| N,2-dimethyl-N-phenylbenzamide | 5.8 | > 3.5 |
| Unknown Dimer (Impurity) | 7.2 | > 4.0 |
Decision Logic: Method Development
This flowchart illustrates the scientific logic used to select the "Proposed Method" over the alternative, specifically addressing the rotamer issue.
Figure 2: Method development decision tree distinguishing rotamers from impurities.
References
-
Separation of Amide Rotamers: Toth, G. et al. "Chromatographically separable rotamers of an unhindered amide."[1] National Institutes of Health (PMC).[1] Available at: [Link]
-
Benzanilide HPLC Methods: "Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis." ResearchGate.[1][3][4] Available at: [Link]
-
Chemical Structure Data: "N-methyl-N-phenylbenzamide Compound Summary." PubChem. Available at: [Link]
-
ICH Validation Guidelines: "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH. Available at: [Link]
Sources
A Comparative Guide to the Crystal Structures of N-Aryl Benzamides: Steric and Electronic Effects on Molecular Conformation
Abstract
The three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's macroscopic properties and its interactions in a biological or material context. For N-aryl benzamides, a class of compounds with significant pharmaceutical and industrial relevance, the conformational flexibility around the amide bond and the orientation of the aromatic rings are of paramount importance.[1] This guide provides a comparative analysis of the crystal structures of several N-phenylbenzamide analogs. By examining the impact of methyl substitutions on the benzoyl and aniline rings, we will elucidate the subtle interplay of steric hindrance and electronic effects that govern their solid-state conformations. This analysis is grounded in crystallographic data and provides insights into predictable structural motifs within this important class of molecules.
Introduction: The Significance of Conformational Analysis in Benzamides
N-aryl benzamides are defined by the presence of a central amide linkage flanked by two aromatic rings. The planarity of the amide bond (C-N) is a well-established feature, but the rotation around the adjacent single bonds (CO–C_aryl and N–C_aryl) allows for significant conformational diversity. The relative orientation of the two aryl rings and the conformation of the amide group itself are critical determinants of a molecule's ability to bind to a receptor, self-assemble into larger structures, or exhibit specific material properties.
Key to this analysis is the concept of the torsion angle (or dihedral angle), which describes the rotation around a chemical bond.[2] For the molecules discussed herein, we will focus on the torsion angles that define the orientation of the two aromatic rings relative to each other. These angles provide a quantitative measure of the steric and electronic influences exerted by substituents on the molecular backbone. Torsion angles are known to be more sensitive descriptors for evaluating molecular conformations than simple atomic coordinate displacements.[3][4]
This guide will compare the crystal structures of three key analogs to illustrate these principles:
-
N-Phenylbenzamide (Benzanilide) : The parent compound, providing a baseline structure.
-
2-Methyl-N-phenylbenzamide : Introduces a methyl group on the benzoyl ring, ortho to the carbonyl.
-
N-(2,4-Dimethylphenyl)-2-methylbenzamide : Adds further substitution on the N-phenyl ring.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
The determination of a molecule's crystal structure is definitively achieved through single-crystal X-ray diffraction (SCXRD).[5] This non-destructive technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.[6]
The following protocol outlines the self-validating workflow for obtaining and refining a crystal structure.
Step-by-Step Experimental Workflow
-
Crystal Growth & Selection : High-quality, single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The causality here is that a well-ordered, single crystal will diffract X-rays in a coherent and predictable manner, whereas polycrystalline or amorphous solids will not. A suitable crystal, free of visible defects, is selected under a microscope.[7]
-
Mounting and Data Collection : The selected crystal is mounted on a goniometer head. Data collection is often performed at low temperatures (e.g., 100 K) using a cryostream. This is crucial as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise final structure.[8] The diffractometer then rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam.
-
Data Reduction and Structure Solution : The collected diffraction data (a series of images) are processed to yield a list of reflection intensities. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement : An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8]
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} caption [label="Figure 1: Workflow for Single-Crystal X-ray Structure Determination.", fontsize=10, fontname="Helvetica"]; /dot
Results and Discussion: A Comparative Structural Analysis
The introduction of methyl groups at various positions on the N-phenylbenzamide scaffold induces significant changes in molecular conformation and crystal packing. The following table summarizes key crystallographic and geometric parameters for our selected analogs.
| Compound Name | N-Phenylbenzamide | 2-Methyl-N-phenylbenzamide | N-(2,4-Dimethylphenyl)-2-methylbenzamide |
| Molecular Formula | C₁₃H₁₁NO[9] | C₁₄H₁₃NO[10] | C₁₆H₁₇NO[11] |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic[11] |
| Space Group | Pbca | P2₁/c | Pbca[11] |
| Key Torsion Angle (°) | |||
| Dihedral Angle (Benzoyl vs. N-Phenyl) | ~58° (Calculated) | 88.05 (5)°[10] | 4.9 (3)°[11] |
| N-H···O Hydrogen Bonding | Yes | Yes[10] | Yes[11] |
N-Phenylbenzamide: The Unsubstituted Scaffold
In its solid state, N-phenylbenzamide (also known as benzanilide) adopts a conformation where the two phenyl rings are significantly twisted relative to each other.[12] This non-planar arrangement is a compromise between the delocalization of the nitrogen lone pair into the N-phenyl ring (which would favor planarity) and the steric repulsion between the ortho hydrogens on both rings. The molecules are linked into chains via intermolecular N-H···O hydrogen bonds.
2-Methyl-N-phenylbenzamide: The Effect of Ortho-Benzoyl Substitution
The introduction of a single methyl group at the 2-position of the benzoyl ring has a profound steric effect. In the crystal structure of 2-methyl-N-phenylbenzamide, the dihedral angle between the benzoyl and N-phenyl rings increases dramatically to 88.05°.[10] This near-perpendicular arrangement is a direct consequence of the steric clash that would occur between the ortho-methyl group and the N-phenyl ring if the molecule were to adopt a more planar conformation. The conformation of the C=O bond is syn to the ortho-methyl substituent.[10] Despite this significant twist, the molecules still form chains through N-H···O hydrogen bonding, demonstrating the robustness of this supramolecular synthon.[10]
N-(2,4-Dimethylphenyl)-2-methylbenzamide: Competing Steric Influences
Adding methyl groups to the N-phenyl ring introduces additional steric constraints. In N-(2,4-dimethylphenyl)-2-methylbenzamide, the dihedral angle between the two aromatic rings is drastically reduced to just 4.9°.[11] This forces the two rings into a nearly coplanar arrangement. To accommodate this planarity and avoid a clash between the two ortho-methyl groups, the amide group itself twists significantly. The plane of the amide group forms an angle of 58.3° with the benzoyl ring and 61.3° with the aniline ring.[11] This demonstrates that when faced with significant steric pressure, the molecule will distort at the more flexible single bonds adjacent to the rigid amide plane. As with the other analogs, molecules are linked by N—H⋯O hydrogen bonds into chains.[11]
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} caption [label="Figure 2: Comparison of inter-ring dihedral angles.", fontsize=10, fontname="Helvetica"]; /dot
Conclusion
The comparative analysis of these N-phenylbenzamide analogs clearly illustrates how substituent-induced steric effects dictate molecular conformation in the solid state. An ortho-methyl group on the benzoyl ring forces the aromatic rings into a nearly perpendicular orientation to minimize steric repulsion. However, the addition of a second ortho-methyl group on the N-phenyl ring forces the rings back towards coplanarity, with the conformational strain being relieved by twisting around the C-CO and C-N bonds. These findings underscore the importance of considering subtle structural modifications in drug design and materials science, as they can lead to dramatic changes in three-dimensional structure and, consequently, function. The consistent observation of N-H···O hydrogen bonding highlights its role as a primary organizing force in the crystal packing of these compounds.
References
-
Ameram, N., Tiekink, E. R. T., & Razak, I. A. (2016). Crystal structure of N-carbamothioyl-2-methylbenzamide. IUCrData, 1(3), x160373. [Link]
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2009). N-(2,4-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o595. [Link]
-
Gowda, B. T., Foro, S., Sowmya, B. P., & Fuess, H. (2008). 2-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o362. [Link]
-
ChemSynthesis. (n.d.). N-phenylbenzamide. Retrieved February 5, 2026, from [Link]
-
Ginn, H. M. (2023). Torsion angles to map and visualize the conformational space of a protein. Acta Crystallographica Section D: Structural Biology, 79(Pt 4), 313–323. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of N-methyl-o-toluanilide for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative of N-methyl-o-toluanilide Characterization
N-methyl-o-toluanilide (N,2-dimethylbenzamide) is a tertiary amide with applications in various chemical and pharmaceutical domains. Its structural elucidation is a critical aspect of quality control, metabolite identification, and impurity profiling in drug development and manufacturing. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the unambiguous identification of such molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering profound insights into the compound's structure.
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-methyl-o-toluanilide. We will dissect the primary fragmentation pathways and compare them with those of its structural isomers and related analogs to highlight the subtle yet significant influences of substituent positioning and N-methylation on the fragmentation cascade. This comparative approach aims to equip researchers and scientists with the expertise to interpret mass spectra of related compounds confidently.
Deciphering the Fragmentation Cascade of N-methyl-o-toluanilide under Electron Ionization
Upon electron ionization, N-methyl-o-toluanilide (molar mass: 149.19 g/mol ) undergoes a series of predictable fragmentation events, primarily dictated by the stability of the resulting carbocations and radical species. The key fragmentation pathways are initiated by the loss of an electron to form the molecular ion (M•+), which then undergoes further cleavage.
The molecular ion peak for N-methyl-o-toluanilide is expected at a mass-to-charge ratio (m/z) of 149. As a compound with a single nitrogen atom, it adheres to the nitrogen rule, which states that an odd number of nitrogen atoms will result in an odd nominal molecular mass.[1]
The most prominent fragmentation pathways for aromatic amides involve cleavage of the bonds adjacent to the carbonyl group.[2] For N-methyl-o-toluanilide, the primary fragmentation is the α-cleavage of the amide bond (N-CO cleavage). This cleavage is favored due to the formation of a resonance-stabilized acylium ion.
The major fragments observed in the EI mass spectrum of N-methyl-o-toluanilide are summarized below:
| m/z | Proposed Fragment Ion | Relative Intensity |
| 149 | [M]•+ (Molecular Ion) | Moderate |
| 119 | [M - CH₂NH]•+ (o-toluoyl cation) | High |
| 91 | [M - CH₂NH - CO]•+ (tropylium cation) | High |
Primary Fragmentation: Formation of the o-toluoyl cation (m/z 119)
The most significant fragmentation pathway involves the cleavage of the N-CO bond, leading to the formation of the o-toluoyl cation at m/z 119. This is a characteristic fragmentation for N-substituted benzamides. The stability of this acylium ion, where the positive charge is delocalized over the carbonyl group and the aromatic ring, makes this a highly favorable fragmentation route.
Caption: Formation of the o-toluoyl cation.
Secondary Fragmentation: The Tropylium Ion (m/z 91)
The o-toluoyl cation (m/z 119) can undergo a subsequent loss of a neutral carbon monoxide (CO) molecule. This results in the formation of the highly stable tropylium ion at m/z 91. The tropylium ion is a seven-membered aromatic carbocation, and its formation is a very common fragmentation pathway for toluene and its derivatives.
Caption: Formation of the tropylium cation.
A Comparative Analysis: The Influence of Isomerism and N-Substitution
To fully appreciate the diagnostic value of the fragmentation pattern of N-methyl-o-toluanilide, it is instructive to compare it with its structural isomers and related compounds.
N-methyl-o-toluanilide vs. N-methyl-p-toluanilide
The mass spectrum of the para isomer, N-methyl-p-toluanilide, is remarkably similar to the ortho isomer. The major peaks are also observed at m/z 149 (M•+), 119, and 91.[3] This similarity arises because the primary fragmentation drivers—cleavage of the amide bond and subsequent loss of CO—are not significantly influenced by the position of the methyl group on the aromatic ring. In both cases, a toluoyl cation is formed, which then rearranges to the tropylium ion.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) |
| N-methyl-o-toluanilide | 149 | 119 | 91 |
| N-methyl-p-toluanilide | 149 | 119 | 91 |
This comparison underscores a limitation of EI-MS in distinguishing between certain positional isomers without high-resolution mass spectrometry or tandem MS techniques.
The Role of N-Methylation: N-methyl-o-toluanilide vs. o-Toluanilide
Comparing N-methyl-o-toluanilide to its secondary amide counterpart, o-toluanilide, reveals the influence of the N-methyl group. While o-toluanilide (molar mass: 135.16 g/mol ) is expected to also show a prominent peak for the o-toluoyl cation at m/z 119, the initial fragmentation from the molecular ion at m/z 135 would be the loss of an •NH₂ radical. The presence of the N-methyl group in N-methyl-o-toluanilide shifts the molecular ion to m/z 149 and alters the neutral loss to •NHCH₃.
The Impact of the Ring Methyl Group: N-methyl-o-toluanilide vs. N-methylbenzanilide
N-methylbenzanilide (molar mass: 211.26 g/mol ) lacks the methyl group on the benzoyl ring.[4] Its fragmentation is dominated by the formation of the benzoyl cation at m/z 105, followed by the loss of CO to form the phenyl cation at m/z 77. This contrasts with the m/z 119 and 91 fragments seen for N-methyl-o-toluanilide, clearly indicating the presence of the additional methyl group on the acyl portion of the molecule.
| Compound | Molecular Ion (m/z) | Acylium Ion (m/z) | Subsequent Fragment (m/z) |
| N-methyl-o-toluanilide | 149 | 119 | 91 |
| N-methylbenzanilide | 211 | 105 | 77 |
Proposed Fragmentation Pathway of N-methyl-o-toluanilide
The following diagram illustrates the overall proposed fragmentation pathway for N-methyl-o-toluanilide under electron ionization.
Caption: Proposed EI fragmentation of N-methyl-o-toluanilide.
Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the analysis of N-methyl-o-toluanilide by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of N-methyl-o-toluanilide.
- Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
- Perform serial dilutions to a final concentration of approximately 1-10 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the chromatographic peak corresponding to N-methyl-o-toluanilide.
- Extract the mass spectrum for this peak.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) and the fragmentation patterns discussed in this guide.
Conclusion
The mass spectrometry fragmentation pattern of N-methyl-o-toluanilide is characterized by a clear and predictable series of cleavages, dominated by the formation of the o-toluoyl cation (m/z 119) and the subsequent generation of the tropylium ion (m/z 91). While EI-MS may not readily distinguish it from its positional isomers, comparison with analogs lacking the N-methyl or ring-methyl groups provides definitive structural information. A thorough understanding of these fragmentation pathways, as outlined in this guide, is essential for researchers and drug development professionals in the confident identification and characterization of N-methyl-o-toluanilide and related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
